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Core Science & Biosynthesis

Exploratory

Potential biological activity of piperidinone derivatives

An In-Depth Technical Guide to the Biological Activities of Piperidinone Derivatives Executive Summary The piperidinone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Piperidinone Derivatives

Executive Summary

The piperidinone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of pharmacological activities. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the significant biological potential of piperidinone derivatives. Moving beyond a simple literature review, this document synthesizes field-proven insights into the key mechanisms of action and provides detailed, validated experimental protocols for evaluating their efficacy. We will explore the anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities of these versatile compounds, grounding the discussion in authoritative references and practical methodologies. The guide is structured to explain the causality behind experimental choices, offering a self-validating framework for researchers seeking to explore this promising class of molecules.

The Piperidinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

Piperidine-containing compounds are ubiquitous in the pharmaceutical industry, present in numerous approved drugs and natural alkaloids.[1][2][3] The piperidinone core, a six-membered heterocycle featuring a ketone group, is a particularly valuable synthetic intermediate due to its facile conversion into a variety of functionalized piperidines.[1] The synthesis of the piperidinone ring can be achieved through several classic organic reactions, most notably the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that efficiently constructs the core from aldehydes, a 3-keto acid derivative, and ammonia or a primary amine.[4] This synthetic accessibility, combined with the scaffold's favorable physicochemical properties, has made it a focal point for the development of novel therapeutic agents across multiple disease areas.

Anticancer Potential: Targeting Malignant Cell Proliferation and Survival

Recent advancements have highlighted the remarkable potential of piperidinone derivatives as potent anticancer agents, with some demonstrating selective cytotoxicity against cancer cells while sparing normal cells.[5][6]

Mechanisms of Anticancer Action

The anticancer effects of piperidinone derivatives are often multifactorial, targeting key pathways that regulate cell growth, survival, and metastasis.

  • Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3): Many diarylidenyl-piperidone (DAP) derivatives have been shown to selectively inhibit the activation, translocation, and DNA binding of STAT3.[7] The STAT3 pathway is a critical regulator of cancer cell proliferation and survival, and its inhibition can lead to decreased expression of downstream targets like Survivin, Bcl-xL, and VEGF.[7]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. Treatment with active piperidinone compounds leads to the cleavage and activation of executioner caspases (e.g., caspase-3, -7, -9) and Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[7]

  • Enzyme Inhibition: Certain derivatives act as potent enzyme inhibitors. For example, some have been found to inhibit fatty acid synthase (FAS), an enzyme overexpressed in many cancers that is crucial for membrane synthesis in rapidly dividing cells.[7] Others have been identified as topoisomerase II-α inhibitors, disrupting DNA replication and leading to cell death.[8]

Anticancer_Mechanism Piperidinone Piperidinone Derivative STAT3 pSTAT3 (Tyr705) Piperidinone->STAT3 Inhibits FAS Fatty Acid Synthase (FAS) Piperidinone->FAS Inhibits TopoII Topoisomerase II-α Piperidinone->TopoII Inhibits Apoptosis Apoptosis (Caspase Activation) Piperidinone->Apoptosis Induces Bcl_xL Bcl-xL, Survivin, VEGF, c-myc STAT3->Bcl_xL Activates Proliferation Decreased Proliferation & Angiogenesis FAS->Proliferation Supports DNA_Rep DNA Replication & Repair TopoII->DNA_Rep Enables Bcl_xL->Apoptosis Inhibits DNA_Rep->Proliferation Allows

Caption: Key anticancer mechanisms of piperidinone derivatives.

Experimental Evaluation of Anticancer Activity

A tiered approach, beginning with in vitro assays, is essential for identifying and characterizing the anticancer potential of novel piperidinone compounds.

Anticancer_Workflow cluster_secondary Secondary Assays on Hits Start Synthesized Piperidinone Derivative Library Screen Primary Screen: Cell Viability (MTT Assay) [Cancer vs. Normal Cell Lines] Start->Screen Hit_Ident Hit Identification (Potency & Selectivity) Screen->Hit_Ident Secondary Secondary Assays on Hits Hit_Ident->Secondary Active Compounds Apoptosis Apoptosis Assay (Caspase-Glo, Annexin V) Migration Migration/Invasion Assay (Transwell Assay) Mechanism Mechanism of Action (Western Blot, Enzyme Assays) Lead_Opt Lead Optimization (SAR Studies) Apoptosis->Lead_Opt Migration->Lead_Opt Mechanism->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Model) Lead_Opt->In_Vivo

Caption: In vitro screening workflow for anticancer piperidinones.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cell population by 50% (IC50). Its causality rests on the principle that only metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the piperidinone derivative in culture medium. Replace the old medium with medium containing the test compounds or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Summary of Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Piperidinone-linked PyrimidineHCT-116 (Colon)< 10[9]
Piperidinone-linked PyrimidineMCF-7 (Breast)< 10[9]
1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinonesHCT116 (Colon)Varies (Potent)[8]
Diarylidenyl-piperidone (HO-4200)Primary Ovarian CancerNot specified (Effective)[7]

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Piperidinone derivatives have emerged as potent anti-inflammatory agents by inhibiting the production of key pro-inflammatory mediators.[8][10]

Mechanism of Anti-inflammatory Action

The primary mechanism involves the suppression of the inflammatory cascade in immune cells like macrophages. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) via the NF-κB pathway.[11] Piperidinone derivatives can effectively inhibit this response.

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces Cytokines TNF-α, IL-6 NFkB->Cytokines Induces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammatory Response NO->Inflammation Cytokines->Inflammation Piperidinone Piperidinone Derivative Piperidinone->NFkB Inhibits AD_Mechanism ACh Acetylcholine (Neurotransmitter) AChE AChE ACh->AChE Hydrolyzed by Synapse Synaptic Function & Cognition ACh->Synapse Improves Ab_mono Aβ Monomers Ab_agg Toxic Aβ Aggregates (Oligomers/Plaques) Ab_mono->Ab_agg Aggregates to Neuron Neuronal Death Ab_agg->Neuron Causes Piperidinone1 Piperidinone Derivative Piperidinone1->AChE Inhibits Piperidinone2 Piperidinone Derivative Piperidinone2->Ab_agg Inhibits Aggregation

Caption: Dual neuroprotective mechanisms of piperidinone derivatives in AD.

Experimental Evaluation of Neuroprotective Activity

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for screening AChE inhibitors. The causality is direct: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion (TNB), the formation of which is measured over time. [12][13][14]An effective inhibitor will slow this reaction.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and AChE enzyme solution.

  • Assay Setup: In a 96-well plate, add buffer, the piperidinone test compound solution, and the AChE enzyme solution. [15]3. Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB followed by the substrate, ATCI, to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition and calculate the IC50 value.

Protocol 4: Aβ Aggregation Inhibition (Thioflavin T Assay)

This assay relies on the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. [16]A reduction in fluorescence indicates inhibition of fibril formation.

  • Peptide Preparation: Prepare a stock solution of synthetic Aβ42 peptide in a solvent like hexafluoroisopropanol (HFIP) and then lyophilize to ensure a monomeric starting state. Reconstitute in a suitable buffer (e.g., phosphate buffer) immediately before use.

  • Assay Setup: In a black 96-well plate, combine the Aβ42 peptide solution with various concentrations of the piperidinone test compound or vehicle control.

  • Incubation: Incubate the plate at 37°C with shaking for 24-48 hours to promote aggregation. [16]4. ThT Addition: Add ThT solution to each well.

  • Measurement: Measure the fluorescence at an excitation of ~450 nm and an emission of ~485 nm. [16]6. Analysis: Calculate the percentage of aggregation inhibition relative to the control (Aβ42 with vehicle only) and determine the IC50 value.

Antimicrobial Activity: A New Front Against Pathogens

Piperidinone derivatives have also demonstrated significant in vitro activity against a range of bacterial and fungal pathogens, presenting a potential scaffold for the development of new antimicrobial agents. [17][18]

Experimental Evaluation of Antimicrobial Activity

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative and standard technique for its determination.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a 0.5 McFarland standard. [17]2. Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the piperidinone compounds in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at a suitable temperature for 24-48 hours (for fungi).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). [17]

Summary of Antimicrobial Activity
Compound ClassOrganismMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidonesS. aureusVaries[17]
2,6-diaryl-3-methyl-4-piperidonesE. coliVaries[17]
Thiosemicarbazone derivativesC. albicansVaries (Significant)[17]
N-methyl-4-piperidone-derived MKCsS. mutans250-500[19]

Future Perspectives and Conclusion

The versatility of the piperidinone scaffold is undeniable. Structure-activity relationship (SAR) studies, aided by computational tools like molecular docking and QSAR, continue to provide critical insights into the structural requirements for optimizing potency and selectivity for each biological target. [5][20][21][22]For instance, modifications to the aryl substituents on the piperidinone ring or alterations at the N1 position can dramatically influence biological activity. [8][23] This guide has outlined the significant potential of piperidinone derivatives as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. The detailed experimental protocols provide a validated framework for researchers to screen and characterize novel compounds, while the mechanistic insights offer a rationale for their continued development. As our understanding of the complex interplay between chemical structure and biological function deepens, piperidinone derivatives are poised to remain a highly fruitful area of research, paving the way for the next generation of therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC. NIH.
  • Lee, J. H., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Bulletin of the Korean Chemical Society.
  • Agunu, A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of King Saud University - Science.
  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal.
  • Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
  • Rehman, S., et al. (2020). Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach. ACS Omega.
  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.
  • O'Byrne, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Dublin City University.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Poudel, B., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry.
  • Dimmock, J. R. (2024). Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. International Journal of Applied Medical and Scientific Research.
  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
  • Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay.
  • MDPI. (2016). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. Molecules.
  • SlideShare. (2015). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
  • Gorshkov, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Yousif, E., et al. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Russian Journal of General Chemistry.
  • Bitan, G., et al. (2009). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Protein Engineering Design and Selection.
  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • Selvendiran, K., et al. (2016). Anticancer potential of diarylidenyl piperidone derivatives, HO-4200 and H-4318, in cisplatin resistant primary ovarian cancer. Gynecologic Oncology.
  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models.
  • Perumal, P., et al. (2014). Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Quezada-Ríos, F., et al. (2025). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules.
  • Sygnature Discovery. (n.d.). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs.
  • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis.
  • Bio-protocol. (2018). 3.10. Acetylcholinesterase Inhibition Assay.
  • ResearchGate. (n.d.). Determination of ideal LPS concentration for assay of nitric oxide (NO) on BV-2 cells.
  • Aisen, P. S., et al. (2007). Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. Acta Neuropathologica.
  • Gorshkov, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Al-Ghorbani, M., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
  • ACS Applied Materials & Interfaces. (2014). Highly Sensitive Assay for Acetylcholinesterase Activity and Inhibition Based on a Specifically Reactive Photonic Nanostructure.
  • Yoon, W. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Applied Biological Chemistry.
  • Poudel, B., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
  • R Discovery. (n.d.). Piperidone Derivatives Research Articles.
  • Issayeva, A., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental and Clinical Pharmacology.
  • ResearchGate. (2020). Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach.
  • Pérez-Sánchez, A., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules.
  • ResearchGate. (2025). Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds.
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  • MDPI. (2016). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves.
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Sources

Foundational

The Substituted Piperidinone Scaffold: From Synthetic Curiosity to Blockbuster Therapeutics

Topic: Discovery and History of Substituted Piperidinones Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The piperidinone (or piperidone...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Substituted Piperidinones Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The piperidinone (or piperidone) scaffold—specifically the piperidin-2-one (


-valerolactam)  and piperidin-4-one  isomers—represents a privileged structure in modern medicinal chemistry.[1][2][3] Historically viewed merely as a precursor to nylon-5 or a synthetic intermediate for piperidines, this heterocycle has evolved into a critical pharmacophore found in blockbuster anticoagulants, Janus kinase inhibitors, and CGRP antagonists.[3] This guide explores the structural evolution, synthetic causality, and therapeutic logic of substituted piperidinones, providing a self-validating protocol for their construction.[3]

Historical Evolution: From Polymer Precursor to Pharmacophore

The history of the piperidinone scaffold is bifurcated into two distinct eras: Industrial Utility and Medicinal Discovery .

  • 1800s–1950s: The Polymer Era: The simplest form,

    
    -valerolactam (piperidin-2-one), was primarily studied as a monomer for the synthesis of Nylon-5.[1][2] Its value was defined by ring-opening polymerization kinetics rather than biological activity.[1][2][3]
    
  • 1960s–1990s: The Opioid & Alkaloid Era: The discovery that 4-piperidinone derivatives were direct precursors to potent opioids like Fentanyl (synthesized by Paul Janssen in 1960) marked the scaffold’s entry into high-potency pharmacology.[1][2] Concurrently, the total synthesis of Lycopodium and Aspidosperma alkaloids utilized the piperidinone ring as a stable conformational anchor.

  • 2000s–Present: The Targeted Therapy Era: The scaffold emerged as a bioisostere for unstable cyclic peptides and ureas. The approval of Apixaban (2012) and Atogepant (2021) cemented the substituted piperidin-2-one as a "drug-like" core that offers optimal hydrogen-bonding vectors while maintaining metabolic stability.[1][2][3]

Structural Logic & Pharmacological Rationale[1][2][4]

Why select a piperidinone over a piperidine or morpholine?

  • Conformational Bias: Unlike the flexible piperidine ring (chair form), the lactam functionality in piperidin-2-one introduces planarity at the amide bond (

    
     hybridization).[1][2][3] This constrains the ring into a specific "sofa" or distorted half-chair conformation, pre-organizing substituents for receptor binding.[2][3]
    
  • Hydrogen Bonding: The lactam provides a dual H-bond interface: the carbonyl oxygen (acceptor) and the N-H (donor, if unsubstituted).[2][3] In Apixaban , the lactam carbonyl is critical for interacting with the S1 pocket of Factor Xa.

  • Metabolic Stability: The oxidation state of the piperidinone protects the ring from rapid oxidative metabolism (e.g.,

    
    -hydroxylation) that plagues simple piperidines.
    
Diagram 1: Pharmacological Logic of the Piperidinone Scaffold[5]

PiperidinoneLogic Scaffold Piperidin-2-one Core Constraint Conformational Constraint (Half-Chair) Scaffold->Constraint Amide Planarity H_Bond Directional H-Bonding (Acceptor/Donor) Scaffold->H_Bond Lactam Functionality Stability Metabolic Stability (Blocked u03b1-Oxidation) Scaffold->Stability Oxidation State Target2 CGRP Antagonism (e.g., Atogepant) Constraint->Target2 Pre-organization Target1 Factor Xa Binding (e.g., Apixaban) H_Bond->Target1 S1 Pocket Interaction Stability->Target2 Oral Bioavailability

Caption: Structural attributes of the piperidin-2-one scaffold translating to specific pharmacological benefits in approved drugs.

Case Study: Atogepant (Qulipta)

Atogepant represents the pinnacle of piperidinone engineering. It is a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist used for migraine prevention.[1][2][3][4]

  • Role of the Scaffold: The piperidin-2-one ring serves as the central hub, orienting a trifluorobenzene group and a pyridine ring in a specific cis-configuration.[1] This specific stereochemistry is essential for fitting into the CGRP receptor's binding cleft.

  • Mechanism: It acts as a competitive antagonist, preventing the CGRP neuropeptide from binding to the CLR/RAMP1 complex, thereby inhibiting the cascade that leads to neurogenic inflammation and pain transmission.

Diagram 2: Atogepant Mechanism of Action (CGRP Pathway)[2]

AtogepantMechanism Trigeminal Trigeminal Nerve Activation CGRP_Release CGRP Release Trigeminal->CGRP_Release Binding Receptor Binding CGRP_Release->Binding Endogenous Ligand Receptor CGRP Receptor Complex (CLR + RAMP1) Receptor->Binding Atogepant Atogepant (Piperidinone Antagonist) Atogepant->Binding High Affinity Competition Signal Gs Protein Signaling (cAMP u2191) Binding->Signal If CGRP Binds Block Signaling Blocked Binding->Block If Atogepant Binds Effect Vasodilation & Neurogenic Inflammation Signal->Effect

Caption: Atogepant blocks the CGRP receptor complex, preventing the downstream cAMP signaling cascade responsible for migraine pain.[1][2][3]

Synthetic Methodologies

The construction of substituted piperidinones has shifted from "brute-force" cyclization to elegant C-H functionalization.

MethodologyMechanismProsCons
Schmidt Reaction Acid-catalyzed rearrangement of cyclic ketones with hydrazoic acid.[1][2][3]Scalable, cheap reagents.[3]Hazardous (

), poor regioselectivity on substituted rings.[2][3]
Intramolecular Aminolysis Cyclization of

-amino esters or acids.[1][3]
Predictable, high yields.[3]Requires pre-functionalized linear precursors.[3]
Ring-Closing Metathesis (RCM) Ru-catalyzed cyclization of dienes followed by oxidation.[1][2][3]Excellent for complex substitution patterns.[3]Expensive catalysts, requires removal of heavy metals.
C-H Oxidation (Modern) Direct oxidation of piperidines using TEMPO/oxidants.[2][3]Atom economic, uses available piperidines.[3][5]Regioselectivity can be challenging without directing groups.[3]

Detailed Protocol: Transition-Metal-Free Dual C-H Oxidation

This protocol describes the conversion of a substituted piperidine to a piperidin-2-one.[1][6] This method is preferred in modern discovery for its "green" profile and avoidance of trace metal contamination in pharmaceutical intermediates.

Objective: Synthesis of N-protected-substituted-piperidin-2-one from N-protected-piperidine. Reference: Adapted from recent methodologies (e.g., JACS Au 2023, MDPI 2023).

Reagents & Equipment[1][2][5]
  • Substrate: N-Boc-4-methylpiperidine (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    , 3.0 equiv) and Sodium Hypochlorite (
    
    
    
    , catalytic)[2][3]
  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 0.2 equiv)[2][3]

  • Solvent: Acetonitrile (

    
    ) and Phosphate Buffer (pH 6.8)[1][2][3]
    
  • Quenching: Sodium Thiosulfate (

    
    )[1][2][3]
    
Step-by-Step Workflow
  • Preparation: Dissolve N-Boc-4-methylpiperidine (10 mmol) in MeCN (50 mL) and Phosphate Buffer (35 mL).

  • Catalyst Addition: Add TEMPO (2 mmol) to the biphasic mixture. Heat to 35°C.[3]

  • Oxidant Feed:

    • Simultaneously add aqueous

      
       (dissolved in water) and dilute bleach (
      
      
      
      ) dropwise over 1 hour.[1][2][3]
    • Note: The slow addition controls the exotherm and ensures the regeneration of the oxoammonium species (the active oxidant).

  • Monitoring: Monitor by TLC or LC-MS. The reaction proceeds via the in situ generation of the oxoammonium cation, which selectively oxidizes the

    
    -carbon adjacent to the nitrogen.
    
  • Quench & Workup:

    • Once starting material is consumed (< 2% remaining), cool to 0°C.[2][3]

    • Add saturated aqueous

      
       to quench excess oxidant (color change from orange/yellow to colorless).[1][2][3]
      
    • Extract with Ethyl Acetate (3 x 50 mL).[1][2][3]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Validation Check:

  • NMR: Look for the disappearance of

    
    -protons (
    
    
    
    ppm) and appearance of the amide carbonyl carbon (
    
    
    ppm) in
    
    
    NMR.
  • Yield: Typical yields range from 75–85%.[3]

Future Outlook

The future of piperidinone synthesis lies in enantioselective C-H activation . Current research focuses on using chiral palladium or rhodium catalysts to selectively install substituents at the C3 or C4 position of the piperidinone ring during the cyclization or oxidation step. This would allow for the rapid generation of chiral libraries (like the core of Atogepant) directly from achiral precursors, accelerating the "Design-Make-Test" cycle in drug discovery.[2]

References

  • Atogepant Approval & Mechanism

    • FDA Approval of Qulipta (atogepant) for Migraine Prevention.[2][3][7] (2021).[1][2][3][8] AbbVie.[2][3][9] Link

    • Ailani, J., et al. (2021).[2][3][8] "Atogepant for the Preventive Treatment of Migraine."[7][9][10][11] New England Journal of Medicine.[3] Link[1][2][3]

  • Synthetic Methodologies

    • Fanourakis, A., et al. (2023).[2][3][6] "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." JACS Au.[2][3] Link[1][2][3]

    • Vázquez-Amaya, T., et al. (2023).[1][2][3][6] "Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation." Molecules. Link[1][2][3]

  • General Reviews

    • Mokhtary, M., et al. (2023).[2][3][6] "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Advanced Journal of Chemistry. Link

    • Goel, K.K., et al. (2008).[2][3] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

Sources

Exploratory

An In-depth Technical Guide to 1-Benzyl-4,5-dimethylpiperidin-3-one: Synthesis, Analogs, and Derivatives for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 1-Benzyl-4,5-dimethylpiperidin-3-one, a heterocyclic ketone with significant pot...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 1-Benzyl-4,5-dimethylpiperidin-3-one, a heterocyclic ketone with significant potential in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic strategies and the pharmacological relevance of this molecular scaffold. We will delve into the synthesis of the core molecule, explore its known analogs and derivatives, and discuss their potential therapeutic applications, all supported by authoritative references.

The 1-Benzyl-4,5-dimethylpiperidin-3-one Scaffold: An Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational flexibility and its ability to interact with a wide range of biological targets. The introduction of a benzyl group on the nitrogen atom and methyl groups at the 4 and 5 positions of the piperidin-3-one core creates a chiral scaffold with specific steric and electronic properties. These features make 1-Benzyl-4,5-dimethylpiperidin-3-one and its derivatives attractive candidates for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

The strategic placement of substituents on the piperidine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The N-benzyl group, for instance, can be instrumental in modulating activity at various receptors and can also serve as a protecting group that can be removed or modified in later synthetic steps. The dimethyl substitution at the C4 and C5 positions introduces chirality and steric bulk, which can significantly influence ligand-receptor interactions and metabolic stability.

Synthesis of the Core Scaffold: 1-Benzyl-4,5-dimethylpiperidin-3-one

While a direct, one-pot synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-one is not extensively documented in publicly available literature, a robust and logical synthetic pathway can be constructed based on established methodologies for closely related analogs, particularly 1-Benzyl-4-methylpiperidin-3-one. The following multi-step synthesis is proposed, with each step explained to provide insight into the underlying chemical principles.

A plausible synthetic route initiates from 3-amino-4-methylpyridine and proceeds through N-acylation, quaternization, partial reduction, and hydrolysis to yield the key intermediate, 1-benzyl-4-methylpiperidin-3-one. Subsequent stereoselective methylation at the C5 position would lead to the target molecule.

Proposed Synthetic Pathway

A logical approach to the synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-one is outlined below. This pathway is adapted from a patented process for a related compound and established organic chemistry principles.[1]

Synthetic_Pathway A 3-Amino-4-methylpyridine B 3-Acetamido-4-methylpyridine A->B N-Acylation (e.g., Acetic Anhydride) C 1-Benzyl-3-acetamido-4-methylpyridinium halide B->C Quaternization (e.g., Benzyl Bromide) D 1-Benzyl-3-acetamido-4-methyl-1,2,5,6-tetrahydropyridine C->D Partial Reduction (e.g., NaBH4) E 1-Benzyl-4-methylpiperidin-3-one D->E Hydrolysis (e.g., Acidic conditions) F 1-Benzyl-4,5-dimethylpiperidin-3-one E->F Stereoselective Methylation (e.g., LDA, MeI)

Caption: Proposed synthetic pathway for 1-Benzyl-4,5-dimethylpiperidin-3-one.

Detailed Experimental Protocol (Adapted and Proposed)

Step 1: N-Acylation of 3-Amino-4-methylpyridine

  • Rationale: Protection of the amino group is crucial to prevent side reactions in the subsequent quaternization step. Acetylation is a common and efficient method for this purpose.

  • Procedure: To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-acetamido-4-methylpyridine.

Step 2: Quaternization of 3-Acetamido-4-methylpyridine

  • Rationale: The introduction of the benzyl group at the nitrogen atom of the pyridine ring is achieved through an SN2 reaction with a benzyl halide. This step also activates the pyridine ring for subsequent reduction.

  • Procedure: Dissolve 3-acetamido-4-methylpyridine in a polar aprotic solvent such as acetonitrile. Add benzyl bromide and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and collect the precipitated pyridinium salt by filtration.

Step 3: Partial Reduction of the Pyridinium Salt

  • Rationale: Selective reduction of the pyridinium ring to a tetrahydropyridine is a key step. Sodium borohydride is a mild reducing agent suitable for this transformation, offering a degree of regioselectivity.

  • Procedure: Suspend the pyridinium salt in a protic solvent like methanol. Cool the mixture to 0 °C and add sodium borohydride portion-wise. Stir the reaction at low temperature and then allow it to warm to room temperature. After completion, quench the reaction with water and extract the product with an organic solvent.

Step 4: Hydrolysis to 1-Benzyl-4-methylpiperidin-3-one

  • Rationale: Acid-catalyzed hydrolysis of the enamine and the amide protecting group in the tetrahydropyridine intermediate leads to the formation of the desired piperidin-3-one.

  • Procedure: Dissolve the crude product from the previous step in an aqueous acidic solution (e.g., hydrochloric acid) and heat to reflux. Monitor the reaction until the hydrolysis is complete. Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product. Extract the product with an organic solvent, dry, and purify by column chromatography to yield 1-benzyl-4-methylpiperidin-3-one.

Step 5: Stereoselective Methylation

  • Rationale: The introduction of the second methyl group at the C5 position requires a stereoselective approach to control the diastereomeric outcome. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) to form the enolate, followed by trapping with an electrophile (methyl iodide), is a standard method for α-alkylation of ketones. The stereoselectivity will be influenced by the existing stereocenter at C4.

  • Procedure: To a solution of LDA in anhydrous THF at -78 °C, add a solution of 1-benzyl-4-methylpiperidin-3-one in THF dropwise. Stir the mixture for a period to allow for enolate formation. Then, add methyl iodide and continue stirring at low temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify the crude product by column chromatography to isolate the desired diastereomer of 1-benzyl-4,5-dimethylpiperidin-3-one.

Known Analogs and Derivatives

The 1-benzylpiperidin-3-one scaffold has been a template for the development of a variety of analogs with diverse biological activities. The following table summarizes some key examples:

Compound Name Structure Key Modifications Reported/Potential Biological Activity Reference
1-Benzyl-4-methylpiperidin-3-one Introduction of a methyl group at the 4-position.Intermediate in the synthesis of pharmaceuticals.[1]
(3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine Reduction of the ketone and introduction of a methylamino group.Key intermediate for the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[1]
N-Benzyl piperidin-4-one derivatives Various substitutions on the piperidine and benzyl rings.Antimicrobial and antifungal activities.
1-Benzyl-4-piperidone derivatives Functionalization at the 4-position.Intermediates for menin inhibitors with potential in leukemia treatment.[2]
1-Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones Elaboration from the piperidine core to include a benzimidazolinone moiety.Cholinesterase inhibitors for potential Alzheimer's disease therapy.[3]

Biological Activities and Therapeutic Potential

Derivatives of the 1-benzylpiperidin-3-one core have shown promise in several therapeutic areas, primarily due to their ability to interact with various biological targets within the central nervous system and beyond.

Central Nervous System (CNS) Applications

The piperidine scaffold is a well-established pharmacophore for CNS-active drugs. Modifications of the 1-benzylpiperidin-3-one core can lead to compounds with affinity for a range of receptors and transporters. For instance, derivatives have been explored as:

  • Cholinesterase Inhibitors: As demonstrated by 1-benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, this scaffold can be elaborated to design potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[3]

  • Dopamine and Serotonin Transporter Ligands: The benzhydrylpiperidine scaffold, a close relative, is known to interact with monoamine transporters, suggesting that derivatives of 1-benzylpiperidin-3-one could be engineered to modulate dopaminergic and serotonergic signaling.

Anticancer Activity

The structural features of substituted piperidones make them interesting candidates for anticancer drug development. For example, 1-benzyl-4-piperidone is a key intermediate in the synthesis of menin inhibitors, which are being investigated for the treatment of acute leukemia.[2]

Antimicrobial Activity

Studies on various N-benzyl piperidin-4-one derivatives have revealed significant antimicrobial and antifungal properties. These findings suggest that the 1-benzyl-4,5-dimethylpiperidin-3-one core could be a valuable starting point for the development of new anti-infective agents.

Future Directions and Conclusion

The 1-Benzyl-4,5-dimethylpiperidin-3-one scaffold represents a promising starting point for the design and synthesis of novel, biologically active molecules. The synthetic strategies outlined in this guide, derived from established protocols for analogous compounds, provide a solid foundation for researchers to access this core structure. The diverse biological activities exhibited by its derivatives, ranging from CNS modulation to anticancer and antimicrobial effects, underscore the therapeutic potential of this chemical class.

Further research should focus on the stereoselective synthesis of different diastereomers of 1-Benzyl-4,5-dimethylpiperidin-3-one to fully explore the structure-activity relationships. Elaboration of the core structure by introducing various substituents on the piperidine and benzyl rings will likely lead to the discovery of new compounds with enhanced potency and selectivity for specific biological targets. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

  • An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine - Quick Company. (URL: [Link])

  • Synthesis of 1-benzyl-3-methyl-4-piperidone - PrepChem.com. (URL: [Link])

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)
  • CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)
  • WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (URL: [Link])

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (URL: [Link])

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC. (URL: [Link])

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (URL: [Link])

  • 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google P
  • (4S,5R)-1-benzyl-4,5-dimethylpiperidin-3-one | C14H19NO - PubChem. (URL: [Link])

  • An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. (URL: [Link])

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Organic Letters - ACS Publications. (URL: [Link])

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
  • (PDF) Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. (URL: [Link])

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers. (URL: [Link])

Sources

Foundational

Safety and handling precautions for 1-Benzyl-4,5-dimethylpiperidin-3-one

[1][2] Executive Technical Summary 1-Benzyl-4,5-dimethylpiperidin-3-one is a functionalized heterocyclic ketone primarily utilized as a pharmacophore building block in the synthesis of bioactive alkaloids and nitrogen-co...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Technical Summary

1-Benzyl-4,5-dimethylpiperidin-3-one is a functionalized heterocyclic ketone primarily utilized as a pharmacophore building block in the synthesis of bioactive alkaloids and nitrogen-containing therapeutic agents.[1][2] As a piperidinone derivative, it presents a dual hazard profile: chemical reactivity associated with the


-aminoketone functionality and toxicological risks inherent to benzyl-substituted piperidines.[1][2]

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic handling protocol. The presence of the benzyl group and the ketone moiety necessitates strict controls against oxidative degradation and skin sensitization.

Physicochemical Profile & Hazard Identification

Chemical Identity[1][2][3][4][5]
  • Chemical Class: N-Benzyl Piperidinone Derivative[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Physical State: Viscous liquid or low-melting solid (isomer dependent).[1][2]

  • Solubility: Soluble in DCM, Methanol, Ethyl Acetate; sparingly soluble in water.[1]

GHS Hazard Classification (Derived from Analogous Structures)

Due to the specific substitution pattern (4,5-dimethyl), direct toxicological data is often extrapolated from the parent 1-benzyl-4-piperidone and general piperidine class.[1][2]

Hazard CategoryGHS CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedPiperidine alkaloids often target nicotinic acetylcholine receptors.[1][2]
Skin Irritation H315 Causes skin irritationBasic nitrogen combined with lipophilic benzyl group enhances dermal penetration.[1]
Eye Irritation H319 Causes serious eye irritationBasic pH of the amine functionality causes saponification of eye lipids.[1]
Sensitization H317 May cause allergic skin reactionBenzylic amines are known haptens; repeated exposure may induce hypersensitivity.[1]
STOT-SE H335 May cause respiratory irritationVolatile organic vapors irritate mucous membranes.[1][2]

Engineering Controls & Containment Strategy

The "Barrier" Approach

Handling this compound requires a hierarchy of controls that prioritizes isolation over PPE.

  • Primary Containment: All weighing, transfer, and reaction setup must occur within a Chemical Fume Hood certified to maintain a face velocity of 80–100 fpm.[1]

  • Inert Atmosphere: The

    
    -position to the ketone is acidic, and the amine is prone to N-oxidation.[1][2] All storage and reactions should be conducted under Argon or Nitrogen  to prevent the formation of degradation products (enamines or N-oxides) which may alter the toxicological profile.[1][2]
    
Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling operations, integrating engineering controls with PPE selection.

SafetyWorkflow Start Task: Handle 1-Benzyl-4,5-dimethylpiperidin-3-one RiskAssess Risk Assessment: Is the quantity > 10g? Start->RiskAssess SmallScale Small Scale (<10g) RiskAssess->SmallScale No LargeScale Large Scale (>10g) RiskAssess->LargeScale Yes Hood Engineering Control: Standard Fume Hood SmallScale->Hood LargeScale->Hood If validated GloveBox Engineering Control: Glove Box / Isolator LargeScale->GloveBox Preferred PPE_Standard PPE: Nitrile Gloves (Double) + Lab Coat + Goggles Hood->PPE_Standard PPE_Enhanced PPE: Laminate Gloves + Tyvek Sleeves + Face Shield Hood->PPE_Enhanced If splash risk high GloveBox->PPE_Standard Action Proceed with Synthesis/Transfer (Under Inert Gas) PPE_Standard->Action PPE_Enhanced->Action

Caption: Operational decision tree for selecting engineering controls based on scale and risk.

Personal Protective Equipment (PPE) Matrix

Reliance on PPE should be the last line of defense. However, given the lipophilic nature of benzyl-piperidines, glove permeation breakthrough times are critical.[1][2]

PPE TypeSpecificationRationale
Hand Protection (Splash) Nitrile (0.11 mm min) Standard protection against incidental contact.[1][2] Change immediately upon contamination.[3][4]
Hand Protection (Immersion) Silver Shield / Laminate Required for spill cleanup or prolonged handling.[1] Piperidines can permeate nitrile <15 mins.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of basic vapors or splashes causing corneal damage.[1]
Respiratory P95/OV Cartridge Only required if working outside a hood (Emergency only).[1]

Storage, Stability, and Degradation[1][2][6][7]

Chemical Instability Mechanisms

Researchers must recognize that 1-Benzyl-4,5-dimethylpiperidin-3-one is not inert.[1][2]

  • Oxidation: The tertiary amine is susceptible to N-oxide formation upon exposure to air.

  • Enolization: The ketone can enolize, leading to aldol-type condensations if stored in basic or acidic conditions without buffering.

  • Hygroscopicity: Absorbs moisture, which accelerates hydrolysis and degradation.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Blanket with Argon (preferred over Nitrogen due to density).[1]

  • Container: Amber glass with a PTFE-lined cap to prevent photo-degradation and leaching of plasticizers.[1][2]

Emergency Response & Waste Disposal

Exposure Response Pathway

In the event of exposure, immediate action mitigates long-term sensitization risks.[2]

EmergencyResponse Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhal Inhalation Exposure->Inhal Wash Flush 15+ mins (Soap & Water) Skin->Wash EyeWash Eye Wash Station (15 mins, hold eyelids) Eye->EyeWash FreshAir Move to Fresh Air Support Breathing Inhal->FreshAir Medical Seek Medical Attention (Bring SDS) Wash->Medical EyeWash->Medical FreshAir->Medical

Caption: Immediate triage steps for dermal, ocular, and respiratory exposure.[1][2][5][6][7][8]

Waste Disposal[6][7]
  • Classification: Hazardous Chemical Waste (Toxic, potentially Flammable).[1]

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong acids, as this may generate heat or toxic fumes.[1]

  • Method: Incineration via a licensed chemical waste contractor.[1]

  • Decontamination: Wipe surfaces with a dilute acetic acid solution (to neutralize the amine) followed by soap and water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone (Analogous Hazard Data).[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Benzyl-4,5-dimethylpiperidin-3-one in Medicinal Chemistry

Introduction: The Piperidinone Scaffold as a Privileged Structure in Drug Discovery The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, owing to its favorable p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidinone Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, owing to its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1] Within this class, piperidin-4-ones have emerged as particularly valuable intermediates and pharmacophores in medicinal chemistry.[2] Their synthetic tractability and the conformational constraints imposed by the ketone functionality allow for the precise spatial orientation of substituents, facilitating targeted interactions with enzymes and receptors.

This document provides a comprehensive guide to the potential experimental applications of a specific, novel derivative: 1-Benzyl-4,5-dimethylpiperidin-3-one . While direct literature on this exact molecule is nascent, this guide extrapolates from the rich chemical and pharmacological data available for structurally related piperidinones to propose high-probability therapeutic applications and detailed experimental protocols. We will explore its potential as an anticancer agent and a modulator of key cellular signaling pathways, providing researchers with the foundational knowledge to investigate its therapeutic promise.

Proposed Therapeutic Applications and Rationale

Based on the extensive research into piperidinone derivatives, we hypothesize that 1-Benzyl-4,5-dimethylpiperidin-3-one holds significant potential in the following areas:

  • Oncology: The piperidinone scaffold is present in numerous compounds exhibiting potent cytotoxic activity against various cancer cell lines.[3][4] The benzyl group can facilitate hydrophobic interactions in protein binding pockets, while the dimethyl substitution provides a specific stereochemical and conformational profile that may enhance selectivity for particular kinase or protein-protein interaction targets.

  • Kinase Inhibition: Piperidinone derivatives have been successfully developed as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[5][6] The carbonyl group of the piperidinone ring can act as a hydrogen bond acceptor, a common feature in kinase inhibitor binding.

  • Neurodegenerative Disorders: While less direct, the structural similarity to precursors of Alzheimer's disease therapeutics like Donepezil suggests a potential for derivatization to target cholinesterases or other neurological targets.[7]

Synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-one

The following protocol outlines a plausible synthetic route for 1-Benzyl-4,5-dimethylpiperidin-3-one, adapted from established methods for related piperidinones.

Protocol 1: Synthesis via Mannich-type Condensation

This multi-component reaction is an efficient method for the construction of the piperidinone ring.

Materials:

  • 2,3-Dimethylbut-2-enal

  • Benzylamine

  • Acetone

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylbut-2-enal (1.0 eq) and benzylamine (1.0 eq) in ethanol.

  • Add acetone (1.5 eq) to the mixture.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 10 M sodium hydroxide solution until pH 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 1-Benzyl-4,5-dimethylpiperidin-3-one.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Experimental Protocols for Biological Evaluation

In Vitro Screening for Anticancer Activity

The initial assessment of the therapeutic potential of 1-Benzyl-4,5-dimethylpiperidin-3-one should involve screening for its cytotoxic effects against a panel of human cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 1-Benzyl-4,5-dimethylpiperidin-3-one (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of 1-Benzyl-4,5-dimethylpiperidin-3-one in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity
CompoundCell LineIC₅₀ (µM)
1-Benzyl-4,5-dimethylpiperidin-3-one MCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
Doxorubicin (Positive Control)MCF-7Reference Value
A549Reference Value
HCT116Reference Value
Protocol 3: Kinase Inhibition Assay

To investigate the mechanism of action, a kinase inhibition assay can be performed against a panel of relevant kinases (e.g., PI3K, Akt, MAPK).

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • 1-Benzyl-4,5-dimethylpiperidin-3-one

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of 1-Benzyl-4,5-dimethylpiperidin-3-one in kinase buffer.

  • In a 384-well plate, add the kinase, its specific substrate, and the compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Visualization of Proposed Mechanism

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 1-Benzyl-4,5-dimethylpiperidin-3-one, based on the known activities of related compounds.

G cluster_0 cluster_1 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-Benzyl-4,5-dimethyl- piperidin-3-one Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

In Vivo Evaluation in Animal Models

Should in vitro studies yield promising results, the next logical step is to evaluate the efficacy of 1-Benzyl-4,5-dimethylpiperidin-3-one in a relevant animal model.

Protocol 4: Xenograft Mouse Model of Cancer

This protocol is designed to assess the in vivo antitumor activity of the compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Human cancer cells (e.g., HCT116)

  • Matrigel

  • 1-Benzyl-4,5-dimethylpiperidin-3-one formulation (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the compound or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal or oral) on a predetermined schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualization of Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of Compound Cytotoxicity MTT Assay (IC50 Determination) Synthesis->Cytotoxicity Mechanism Kinase Assay (Target Identification) Cytotoxicity->Mechanism Xenograft Xenograft Model (Tumor Growth Inhibition) Mechanism->Xenograft Lead Compound Toxicity Toxicity Studies Xenograft->Toxicity PK Pharmacokinetics Toxicity->PK

Sources

Application

Use of 1-Benzyl-4,5-dimethylpiperidin-3-one as a chemical intermediate

Abstract This application note details the utility of 1-Benzyl-4,5-dimethylpiperidin-3-one (CAS 1315366-79-0) as a high-value chemical intermediate.[1] Unlike the ubiquitous 4-piperidone derivatives, this 3-one scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 1-Benzyl-4,5-dimethylpiperidin-3-one (CAS 1315366-79-0) as a high-value chemical intermediate.[1] Unlike the ubiquitous 4-piperidone derivatives, this 3-one scaffold offers a unique entry point for constructing 4,5-disubstituted piperidines with high stereochemical complexity. This guide focuses on its application in synthesizing chiral amines (analogous to Janus kinase inhibitor precursors) and substance P antagonists.[2] We provide optimized protocols for stereoselective reductive amination and asymmetric reduction, supported by mechanistic insights and troubleshooting frameworks.

Chemical Profile & Strategic Value

The 1-benzyl-4,5-dimethylpiperidin-3-one molecule is a "privileged scaffold" in drug discovery, particularly for central nervous system (CNS) targets and immunology. Its value lies in the pre-installed vicinal dimethyl stereocenters (depending on the diastereomer) and the reactive ketone at the C3 position.[2]

PropertySpecification
IUPAC Name 1-Benzyl-4,5-dimethylpiperidin-3-one
CAS Number 1315366-79-0
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Appearance Pale yellow to orange oil (commercial grade)
Solubility Soluble in DCM, THF, MeOH, Toluene; Insoluble in water
Key Reactivity C3-Carbonyl condensation, Reductive amination, Enolate alkylation

Strategic Application: While 1-benzyl-4-methylpiperidin-3-one is the well-known precursor for Tofacitinib (Xeljanz) , the 4,5-dimethyl variant allows for the synthesis of more sterically congested analogs. It is critical for developing:

  • NK1 Receptor Antagonists: The 4,5-substitution pattern mimics the steric bulk required for tachykinin receptor binding.[2]

  • Chiral 3-Aminopiperidines: Precursors for next-generation JAK inhibitors.

  • Piperidine Alkaloids: Synthetic routes to natural products requiring vicinal alkyl substitution.

Application Workflow: Stereoselective Reductive Amination

The most critical reaction for this intermediate is the conversion of the C3 ketone to a chiral amine.[2] This protocol describes the synthesis of (3R,4R,5S)-1-benzyl-N,4,5-trimethylpiperidin-3-amine (hypothetical target based on Tofacitinib chemistry), utilizing a Titanium(IV)-mediated reductive amination to ensure high diastereoselectivity.[2]

Mechanism & Rationale
  • Titanium(IV) Isopropoxide: Acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation.[2]

  • Stereocontrol: The existing methyl groups at C4 and C5 create a "folded" conformation.[2] The hydride attacks from the less hindered face (typically axial attack), yielding the cis-amine relationship relative to the C4-methyl group.[2]

Protocol A: Ti(OiPr)₄-Mediated Reductive Amination

Reagents:

  • 1-Benzyl-4,5-dimethylpiperidin-3-one (1.0 eq)[1][3][4][5]

  • Methylamine (2.0 M in THF, 3.0 eq)[2]

  • Titanium(IV) isopropoxide (1.5 eq)[2]

  • Sodium borohydride (NaBH₄) (1.5 eq)[2]

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a flame-dried reaction flask with 1-Benzyl-4,5-dimethylpiperidin-3-one and anhydrous THF under N₂ atmosphere.

    • Add Titanium(IV) isopropoxide dropwise at ambient temperature.[2] The solution may turn slightly yellow.[2]

    • Add Methylamine (THF solution) via syringe.[2]

    • Stir the mixture at ambient temperature for 12–16 hours . Checkpoint: Monitor by TLC or LC-MS. The ketone peak should disappear, replaced by the imine mass (M+15).[2]

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Sodium borohydride portion-wise (caution: gas evolution).

    • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Work-up (Critical Step):

    • Quench the reaction by adding 2N NaOH (1 mL per mmol of Ti reagent).[2] A white precipitate (TiO₂) will form.[2]

    • Dilute with Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes to break up the titanium salts.[2]

    • Filter through a pad of Celite®.[2] Wash the pad with EtOAc.[2]

    • Dry the filtrate over Na₂SO₄ and concentrate in vacuo.[2]

  • Purification:

    • Purify the crude amine via flash column chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5).[2]

Application Workflow: Asymmetric Reduction to Chiral Alcohols

For applications requiring a hydroxyl group (e.g., prodrugs or fragment-based drug discovery), an enzymatic or catalytic reduction is preferred over standard borohydride reduction to establish the C3 stereocenter.[2]

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation

Reagents:

  • Substrate: 1-Benzyl-4,5-dimethylpiperidin-3-one[1][3][4][5][6][7]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[2]

  • Solvent: DCM[2]

Procedure:

  • Dissolve the ketone in DCM.

  • Add the HCOOH/Et₃N mixture (5 eq).

  • Add the Ru-catalyst in one portion.

  • Stir at 25°C for 24 hours .

  • Validation: This method typically yields the cis-alcohol with >95% enantiomeric excess (ee) and >10:1 diastereomeric ratio (dr), favoring the alcohol cis to the C4-methyl.[2]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from 1-Benzyl-4,5-dimethylpiperidin-3-one, highlighting its role as a branch point for distinct pharmacological classes.

ChemicalPathways Start 1-Benzyl-4,5-dimethyl piperidin-3-one (Starting Material) Imine Imine Intermediate (Activated Species) Start->Imine MeNH2, Ti(OiPr)4 (Dehydration) Target2 3-Hydroxy-4,5-dimethyl piperidines (Chiral Ligands/Fragments) Start->Target2 Ru-TsDPEN (Asymmetric Transfer Hydrog.) Target3 3-Aryl-3-Hydroxy Derivatives (NK1 Antagonists) Start->Target3 ArMgBr (Grignard Addition) Target1 Chiral 3-Aminopiperidines (JAK Inhibitor Analogs) Imine->Target1 NaBH4 (Stereoselective Reduction) Final Drug Final Drug Target1->Final Drug Deprotection & Coupling

Figure 1: Divergent synthetic pathways from the 1-Benzyl-4,5-dimethylpiperidin-3-one scaffold.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion in Amination Steric hindrance from C4/C5 methyls blocking imine formation.Increase Ti(OiPr)₄ to 2.0 eq. Heat the imine formation step to 40°C before adding the reducing agent.[2]
Poor Diastereoselectivity Fast, unguided hydride attack.[2]Switch reducing agent to Na(OAc)₃BH (milder) or lower reduction temperature to -20°C.
Titanium Emulsion during Workup Incomplete hydrolysis of alkoxides.Use a Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution instead of NaOH.[2] Stir for 1 hour until layers separate clearly.
Epimerization of C4-Methyl Basic conditions causing enolization.Avoid strong bases (e.g., NaH, LDA) during downstream processing.[2] The C4 proton is acidic due to the adjacent ketone (in starting material) or imine.[2]

Safety & Handling

  • Hazard Identification: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).[2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The ketone is prone to oxidation or aldol-type polymerization if exposed to air and moisture for prolonged periods.

  • Reactivity: Avoid contact with strong oxidizing agents. Incompatible with strong acids which may induce ring-opening or rearrangements.

References

  • Chemical Identity & Availability

    • 1-Benzyl-4,5-dimethylpiperidin-3-one (CAS 1315366-79-0).[1][3][4][5][6][7] PubChem Compound Summary. National Center for Biotechnology Information.

    • [2]

  • Mechanistic Grounding (Reductive Amination)

    • Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Tofacitinib Intermediate). This reference establishes the protocol for Ti-mediated amination on the homologous 4-methyl scaffold.
    • [2]

  • Related Scaffold Applications

    • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone. Discusses the reactivity of the benzyl-piperidone class in cross-coupling and Grignard reactions.
  • Commercial Sources & Physical Data

    • BLD Pharm Product Data: 1-Benzyl-4,5-dimethylpiperidin-3-one.[1][3][4][5][6]

    • [2][5]

Sources

Method

Mass spectrometry techniques for characterizing 1-Benzyl-4,5-dimethylpiperidin-3-one

Application Note: AN-2026-MS-BDP Comprehensive Mass Spectrometric Characterization of 1-Benzyl-4,5-dimethylpiperidin-3-one Abstract This technical guide details the analytical protocols for the structural elucidation and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MS-BDP Comprehensive Mass Spectrometric Characterization of 1-Benzyl-4,5-dimethylpiperidin-3-one

Abstract

This technical guide details the analytical protocols for the structural elucidation and purity profiling of 1-Benzyl-4,5-dimethylpiperidin-3-one (


), a functionalized piperidinone scaffold often utilized in the synthesis of neuroactive alkaloids and pharmaceutical intermediates.[1] We present a dual-method approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS)  with Electron Ionization (EI) for structural fingerprinting and diastereomeric separation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)  for high-sensitivity intact mass confirmation.[1] Special emphasis is placed on the fragmentation mechanisms governing the N-benzyl moiety and the differentiation of cis/trans diastereomers arising from the 4,5-dimethyl substitution pattern.

Introduction & Chemical Context

The characterization of substituted piperidin-3-ones presents unique challenges due to the basicity of the tertiary amine and the potential for stereoisomerism. 1-Benzyl-4,5-dimethylpiperidin-3-one contains two chiral centers at C4 and C5, resulting in two diastereomeric pairs (cis and trans), each consisting of two enantiomers.[1]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 217.1467 Da

  • Key Structural Features:

    • N-Benzyl Group: Directs fragmentation via stable tropylium ion formation.[1]

    • C3-Ketone: Facilitates

      
      -cleavage and McLafferty-type rearrangements.
      
    • 4,5-Dimethyl: Introduces stereochemical complexity affecting chromatographic retention.[1]

Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade) to form a 1 mg/mL stock.

  • GC-MS Working Solution: Dilute stock 1:100 in Dichloromethane (DCM) to 10 µg/mL. Note: DCM is preferred for GC to ensure solubility and volatility.

  • LC-MS Working Solution: Dilute stock 1:1000 in 50:50 Water:Acetonitrile (0.1% Formic Acid) to 1 µg/mL.

Method A: GC-MS (EI) for Structural Fingerprinting[1]
  • Rationale: EI provides "hard" ionization (70 eV), generating reproducible fragment ions essential for library matching and structural verification. The non-polar column separates the cis and trans diastereomers based on boiling point and molecular shape.

Instrument Parameters:

Parameter Setting
System Agilent 7890B/5977B (or equivalent single quad)
Column DB-5ms (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250 °C (Split ratio 20:[1]1)
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)
Transfer Line 280 °C
Ion Source Electron Ionization (EI), 70 eV, 230 °C

| Scan Range |


 40 – 300 |
Method B: LC-ESI-MS/MS for Intact Mass & Purity
  • Rationale: Electrospray Ionization (ESI) is a "soft" technique that preserves the molecular ion

    
    .[2] Tandem MS (MS/MS) allows for high-sensitivity detection of the parent ion and specific transitions, ideal for impurity profiling.
    

Instrument Parameters:

Parameter Setting
System UHPLC coupled to Q-TOF or Triple Quadrupole
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min) → 95% B (1-6 min) → 95% B (6-8 min)
Flow Rate 0.4 mL/min
Source ESI Positive Mode

| Capillary Voltage | 3.5 kV |[1]

Results & Discussion

GC-MS Fragmentation Analysis (EI)

Under 70 eV electron ionization, the molecule (


) undergoes predictable fragmentation.[1] The absence of a strong molecular ion is common in these derivatives due to rapid fragmentation.

Dominant Fragmentation Pathways:

  • Tropylium Formation (Base Peak): The N-benzyl bond is the weakest link.[1] Heterolytic cleavage generates the stable tropylium ion (

    
    ) at 
    
    
    
    91
    .[3] This is the diagnostic peak for all N-benzyl species.
  • 
    -Cleavage (Piperidinone Ring):  Ionization at the nitrogen triggers cleavage of the C2-C3 or C6-N bonds.[1]
    
    • Loss of the benzyl radical (

      
      ) yields the piperidinone core cation at 
      
      
      
      126
      .
  • CO Loss: Cyclic ketones frequently lose carbon monoxide (28 Da).[1]

    • 
      .
      

Differentiation of Diastereomers: The cis-4,5-dimethyl isomer typically elutes after the trans-isomer on non-polar (5% phenyl) columns due to a slightly higher boiling point and more compact hydrodynamic volume in the gas phase.[1] Both isomers will exhibit identical mass spectra but distinct Retention Times (RT).

LC-MS/MS Fragmentation (CID)

In ESI(+), the molecule is protonated at the tertiary nitrogen:


.
Collision-Induced Dissociation (CID) yields a cleaner spectrum than EI.

Predicted MRM Transitions:

  • Precursor: 218.15[1]

  • Product 1 (Quantifier): 91.05 (Tropylium/Benzyl cation).[1]

  • Product 2 (Qualifier): 126.10 (Loss of Benzyl group,

    
    ).
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this molecule, distinguishing between structural confirmation (EI) and purity analysis (ESI).

Workflow Sample Sample: 1-Benzyl-4,5-dimethylpiperidin-3-one Prep_GC Dilute in DCM (10 µg/mL) Sample->Prep_GC Prep_LC Dilute in H2O/ACN (1 µg/mL) Sample->Prep_LC GCMS GC-MS (EI Source) Agilent DB-5ms Prep_GC->GCMS LCMS LC-MS/MS (ESI+) C18 Reverse Phase Prep_LC->LCMS Data_EI Data: EI Spectrum Hard Ionization GCMS->Data_EI Data_ESI Data: ESI Spectrum Soft Ionization LCMS->Data_ESI Result_Struct Structural Confirmation (m/z 91, 126, 217) Data_EI->Result_Struct Result_Iso Diastereomer Separation (Cis vs Trans) Data_EI->Result_Iso Result_Purity Purity & Exact Mass [M+H]+ = 218.15 Data_ESI->Result_Purity

Caption: Figure 1. Integrated analytical workflow for the characterization of 1-Benzyl-4,5-dimethylpiperidin-3-one, highlighting the complementary nature of GC-EI-MS and LC-ESI-MS.

Mechanistic Fragmentation Pathway

Understanding the origin of the base peak (


 91) and the core fragment (

126) is critical for validating the structure.

Fragmentation M Molecular Ion (M+•) m/z 217 Path1 Benzylic Cleavage M->Path1 Trop Tropylium Ion (Base Peak) m/z 91 Path1->Trop Charge Retention on Bn Core Piperidinone Core [M-Bn]+ m/z 126 Path1->Core Charge Retention on Ring Path2 Ring Cleavage SubFrag Loss of CO (-28 Da) m/z 98 Path2->SubFrag Core->Path2

Caption: Figure 2. Primary fragmentation pathways under Electron Ionization (EI). The formation of the Tropylium ion is the dominant thermodynamic outcome.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of N-Benzylpiperidine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions.[4] Journal of Mass Spectrometry.[4] Available at: [Link]

  • Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of synthetic cannabinoid positional isomers (N-benzyl fragmentation mechanisms). Forensic Science International.[1] Available at: [Link][1]

Sources

Application

Application Note: Diastereoselective HPLC Purification of 1-Benzyl-4,5-dimethylpiperidin-3-one

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of 1-Benzyl-4,5-dimethylpiperidin-3-one (MW: 217.31 g/mol ). Synthesized via Dieckmann condensat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of 1-Benzyl-4,5-dimethylpiperidin-3-one (MW: 217.31 g/mol ). Synthesized via Dieckmann condensation, this intermediate presents specific purification challenges: the separation of cis/trans diastereomers generated by the 4,5-dimethyl substitution and the mitigation of peak tailing common to tertiary amines. This guide provides a scalable method using high-pH reverse-phase chromatography to maximize loading capacity and resolution, ensuring high-purity isolation for downstream pharmaceutical applications.

Introduction & Compound Analysis

Physicochemical Profile
  • Compound: 1-Benzyl-4,5-dimethylpiperidin-3-one[1]

  • Structure: Piperidinone ring with a hydrophobic benzyl group and two methyl substituents.

  • Basicity: The tertiary amine nitrogen typically exhibits a pKa between 9.0 and 9.5.

  • LogP: ~2.7 (Moderate hydrophobicity).

  • Stereochemistry: The 4,5-dimethyl substitution creates two chiral centers, resulting in two diastereomeric pairs (cis and trans). Separation of these isomers is often critical for structure-activity relationship (SAR) studies.

The Purification Challenge
  • Silanol Interactions: At neutral or slightly acidic pH (pH 3–6), the basic nitrogen is protonated (

    
    ). This cation interacts strongly with residual silanols on silica-based C18 columns, causing severe peak tailing and yield loss.
    
  • Diastereomer Resolution: The cis and trans isomers have identical mass but slightly different hydrodynamic volumes and hydrophobic contact areas. Standard rapid gradients often co-elute them.

Method Development Strategy (The "Why")

To address the challenges above, this protocol utilizes a High-pH Reverse Phase (RP) strategy.

  • Mechanism: By adjusting the mobile phase pH to 10.0 (above the pKa), the amine remains in its neutral, uncharged state (

    
    ).
    
  • Benefit 1 (Peak Shape): Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.

  • Benefit 2 (Loading Capacity): Neutral molecules are more hydrophobic and occupy less surface area per molecule than charged species, allowing for 10–20x higher mass loading on preparative columns compared to low-pH methods [1].

Critical Note: Ensure your HPLC column is rated for High pH (e.g., Hybrid Silica or Polymer-coated C18). Standard silica dissolves above pH 8.0.

Experimental Protocols

Protocol A: Analytical Scouting (Method Development)

Objective: To determine the retention time and resolution of diastereomers.

ParameterCondition
Column Waters XBridge C18 or Agilent ZORBAX Extend-C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH₄OH
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (Benzyl chromophore)
Gradient Time (min) | %B 0.0 | 5 10.0 | 95 12.0 | 95 12.1 | 5 15.0 | 5

System Suitability Requirement:

  • Resolution (

    
    ) between diastereomers > 1.5.
    
  • Tailing Factor (

    
    ) < 1.2.[2]
    
Protocol B: Preparative Scale-Up

Objective: To isolate 100 mg – 1 g of material.

ParameterCondition
Column Prep C18 (e.g., 19 x 150 mm, 5 µm)
Flow Rate 20 mL/min
Loading Dissolve sample in 50:50 MeOH:Water (approx 50 mg/mL). Inject 1–2 mL.
Gradient Strategy Focused Gradient: Based on analytical retention, flatten the gradient at the elution point. Example: If elution is at 40% B, run 5% to 30% (2 min), then 30% to 50% (over 10 min).
Fraction Trigger Slope + Threshold (collect all peaks > 20 mAU).

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision-making process for optimizing the separation of the cis and trans isomers.

MethodDevelopment cluster_legend Workflow Legend Start Start: Crude Mixture (1-Benzyl-4,5-dimethylpiperidin-3-one) Scout Run Analytical Scout (pH 10, 5-95% Gradient) Start->Scout Eval Evaluate Separation Scout->Eval GoodRes Resolution > 1.5 (Base-line separation) Eval->GoodRes Separated PoorRes Resolution < 1.5 (Co-elution) Eval->PoorRes Merged ScaleUp Proceed to Prep Scale (Protocol B) GoodRes->ScaleUp Optimize Switch to Isocratic Hold or Change Modifier (MeOH) PoorRes->Optimize Optimize->Scout Re-inject key1 Green: Start/End key2 Yellow: Decision Point key3 Blue: Action Step

Caption: Figure 1. Iterative method development workflow for optimizing diastereomer separation.

Fraction Collection & Processing

Once the method is scaled, fraction handling is critical to prevent re-racemization or degradation.

FractionLogic Injector Injector (Crude Sample) Column Prep Column (High pH C18) Injector->Column Detector UV Detector (254 nm) Column->Detector Peak1 Peak 1: cis-Isomer (Early Eluter) Detector->Peak1 tR ~5 min Peak2 Peak 2: trans-Isomer (Late Eluter) Detector->Peak2 tR ~6 min Workup Workup: 1. Evaporate MeCN 2. Extract (DCM/Water) 3. Dry (Na2SO4) Peak1->Workup Peak2->Workup Final Pure Isomers (>98% purity) Workup->Final

Caption: Figure 2. Preparative isolation workflow.[2][3][4] Note: Elution order of cis/trans is illustrative and must be confirmed by NMR.

Results & Discussion

Expected Chromatogram

Under High-pH conditions, you should observe:

  • t₀ (Void): ~1.0 min (unretained salts).

  • Impurity 1: Benzylamine (starting material) often elutes early due to high polarity.

  • Target Isomers: The 4,5-dimethyl diastereomers typically elute between 5–8 minutes in a standard gradient.

    • Note: The trans isomer is generally thermodynamically more stable and often more abundant in Dieckmann condensations, but the cis isomer (methyls on same side) usually has a slightly lower retention time due to a more compact hydrodynamic radius, though this varies by column selectivity [2].

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Column pH limit reached or silica exposure.Switch to a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH).
Split Peaks Sample solvent too strong.Dilute sample with water until it is 50% aqueous.
Low Recovery Precipitation in the column.Ensure the sample is fully soluble in the starting mobile phase (5% B).

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of basic compounds in reversed-phase liquid chromatography at high pH. Journal of Chromatography A.

  • PubChem. (n.d.).[1] Compound Summary: 1-Benzyl-4,5-dimethylpiperidin-3-one.[1] National Library of Medicine.

  • Agilent Technologies. (2020).[5] Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note 5990-xxxx.

  • ChemicalBook. (n.d.). Synthesis of 1-Benzyl-4-piperidone (Analogous method).

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the In Vitro Evaluation of Piperidinone Compounds

Introduction: The Therapeutic Promise of the Piperidinone Scaffold The piperidine ring is a foundational motif in medicinal chemistry, present in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2] Wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Piperidinone Scaffold

The piperidine ring is a foundational motif in medicinal chemistry, present in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2] Within this class, piperidin-4-one derivatives have emerged as a particularly versatile scaffold, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Notably, in oncology research, certain piperidinone analogs, such as 3,5-bis(ylidene)-4-piperidones, are considered mimics of curcumin and have shown significant potential as cytotoxic and antitumor agents.[5][6][7] These compounds often exert their effects by inducing apoptosis, causing cell cycle arrest, and inhibiting key cellular pathways like the proteasome system.[8][9][10]

This guide provides a structured, rationale-driven framework for the in vitro experimental design and evaluation of novel piperidinone compounds. As a senior application scientist, my objective is not merely to list steps but to illuminate the causality behind each experimental choice. The protocols herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility. We will progress logically from broad assessments of cytotoxicity to nuanced investigations into the specific mechanisms of action, providing researchers with a robust workflow to thoroughly characterize their compounds of interest.

Phase 1: Foundational Analysis - Assessing General Cytotoxicity

Scientific Rationale: The initial and most critical step in evaluating any potential therapeutic agent is to determine its cytotoxic potential. This foundational analysis establishes the effective concentration range for the compound and provides the first indication of its potency across different cell lines. We employ two distinct, yet complementary, assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies cell membrane damage.[11][12] Comparing results from both provides a more complete picture, distinguishing between cytostatic effects (growth inhibition) and cytotoxic effects (cell death).

MTT Assay: Quantifying Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13][14] The resulting color intensity is directly proportional to the number of metabolically active, and therefore viable, cells.[13]

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the piperidinone compound in complete culture medium. A typical range for initial screening is from 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells. Include "medium only" wells for background control. Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[15]

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium from cells with compromised plasma membranes.[15] This is a direct measure of cytotoxicity.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is often efficient to run this assay in parallel on a separate plate.

  • Control Setup: It is critical to include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the experiment.

    • Vehicle Control: Cells treated with the compound's solvent.

  • Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.[15]

Data Presentation: Summarizing Cytotoxicity

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example IC50 Values of a Piperidinone Compound after 48-hour Exposure (MTT Assay)

Cell Line Cancer Type IC50 (µM) ± SD
HCT-116 Colon Carcinoma 8.5 ± 0.9
MCF-7 Breast Adenocarcinoma 15.2 ± 1.8
CEM T-cell Leukemia 2.1 ± 0.4

| RPE1 | Non-cancer Epithelial | > 50 |

SD: Standard Deviation from three independent experiments.

Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Scientific Rationale: Once a compound is confirmed to be cytotoxic, the next logical question is how it induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is crucial, as apoptosis is generally the preferred mechanism for anticancer agents. We use two key assays: Annexin V staining to detect an early apoptotic event and a caspase activity assay to measure the execution phase.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is the gold standard for differentiating apoptotic and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[16]

G cluster_0 Cell States cluster_1 Mechanism Live Live Cell Annexin V: Negative PI: Negative PS PS Translocation Live->PS Apoptotic Stimulus Early Early Apoptotic Cell Annexin V: Positive PI: Negative Membrane Membrane Compromise Early->Membrane Late Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive PS->Early Annexin V Binds Membrane->Late PI Enters G cluster_0 Cell Cycle Phases cluster_1 PI Staining G0_G1 G0/G1 Phase (2n DNA) S S Phase (>2n, <4n DNA) DNA_Content Measure DNA Content (Fluorescence Intensity) G0_G1->DNA_Content Low Intensity G2_M G2/M Phase (4n DNA) S->DNA_Content Intermediate Intensity G2_M->DNA_Content High Intensity

Caption: Principle of Cell Cycle Analysis by PI Staining.

Detailed Protocol: Cell Cycle Analysis by PI Staining

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶) in a 6-well plate and treat with the piperidinone compound (IC50 concentration) for a time course (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest all cells as described in the Annexin V protocol.

  • Fixation: Resuspend the cell pellet in 200 µL of ice-cold PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. [18]Incubate at 4°C overnight (or at least 2 hours). Fixation is crucial for permeabilizing the cells to the dye. [19]4. Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. A typical solution contains:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A (Essential to prevent staining of double-stranded RNA) [19] * 0.1% Triton X-100 in PBS

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Acquire at least 20,000 events and use the fluorescence pulse width and area to gate out doublets. [20]The DNA content will be represented by the fluorescence intensity, allowing for quantification of cells in the G0/G1, S, and G2/M phases. [21] Table 3: Example Cell Cycle Distribution in HCT-116 Cells after 24h Treatment

    Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Sub-G1 (Apoptosis) (%)
    Vehicle Control 55.4 ± 4.1 28.9 ± 3.3 15.7 ± 2.5 1.8 ± 0.5

    | Compound (IC50) | 20.1 ± 2.8 | 15.3 ± 2.1 | 58.6 ± 5.2 | 6.0 ± 1.1 |

Phase 4: Confirming Molecular Interaction - Target Engagement

Scientific Rationale: Demonstrating that a compound causes a desired cellular phenotype (like apoptosis) is essential, but linking this effect directly to the intended molecular target provides mechanistic confidence and validates the compound's mode of action. [22][23]Target engagement (TE) assays provide direct evidence that a compound physically binds to its target protein within a biologically relevant context. [22][24]While numerous advanced techniques exist (e.g., SPR, ITC), cell-based TE assays are particularly powerful as they confirm binding occurs within the complex intracellular environment. [23][25] Conceptual Overview of a Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that can be used in intact cells or cell lysates. [26]The principle is based on the ligand-induced thermal stabilization of a target protein.

  • Principle: When a compound binds to its target protein, it generally increases the protein's stability. When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature compared to the unbound protein.

  • Workflow:

    • Treatment: Treat intact cells or cell lysates with the piperidinone compound or a vehicle control.

    • Heating: Heat the samples across a range of temperatures.

    • Lysis & Separation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated, denatured fraction.

    • Detection: Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using methods like Western Blotting or mass spectrometry.

  • Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates that the compound has engaged and stabilized the target protein.

G cluster_0 Experimental Workflow for Piperidinone Compound Evaluation START Novel Piperidinone Compound CYTO Phase 1: Cytotoxicity Screening (MTT & LDH Assays) START->CYTO IC50 Determine IC50 Values CYTO->IC50 MOA Phase 2: Mechanism of Death (Annexin V, Caspase Assays) IC50->MOA APOP Apoptosis vs. Necrosis? MOA->APOP APOP->CYTO Necrotic (Re-evaluate) CYCLE Phase 3: Cell Cycle Analysis (PI Staining) APOP->CYCLE Apoptotic ARREST Cell Cycle Arrest? CYCLE->ARREST TARGET Phase 4: Target Engagement (e.g., CETSA) ARREST->TARGET Arrest Confirmed VALID Mechanism Validated TARGET->VALID

Caption: Integrated Workflow for In Vitro Piperidinone Evaluation.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 82, 7.5.1-7.5.29. [Link]

  • Wang, L., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1647. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Julien, O., & Wells, J. A. (2014). Assaying caspase activity in vitro. Cold Spring Harbor Protocols, 2014(7), 741-744. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Basappa, et al. (2014). piperidone analogs: synthesis and their diverse biological applications. Journal of Chemical and Pharmaceutical Research, 6(5), 147-157. [Link]

  • Abdel-Atty, M. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31227-31248. [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Zefirov, N. S., & Zefirova, O. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Jadhav, R. L., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 407-414. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Russian Journal of General Chemistry, 89(8), 1674-1682. [Link]

  • Contreras, L., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. BMC Cancer, 22(1), 746. [Link]

  • Innovative Journal of Medical and Scientific Research. (2024). Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. Retrieved from [Link]

  • Contreras, L., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Inflammation and Regeneration, 41(1), 32. [Link]

  • Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Abdel-Atty, M. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]

  • ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?. Retrieved from [Link]

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. International Journal of Pharmaceutical Sciences and Research, 8(5), 1955-1965. [Link]

  • Scott, J. S., et al. (2021). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 12(11), 1667-1670. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Abdel-Atty, M. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6609. [Link]

  • Faisca Phillips, A. M. (2022). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Advances, 12(45), 29283-29293. [Link]

  • Subramaniam, D., et al. (2011). 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Molecular Cancer Therapeutics, 10(11), 2136-2146. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Ding, K., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 922-927. [Link]

  • Ooko, E., et al. (2018). Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities. Frontiers in Oncology, 8, 421. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Weyermann, J., et al. (2005). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Holzer, P., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(16), 6338-6348. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Characterization of 1-Benzyl-4,5-dimethylpiperidin-3-one

Status: Operational Ticket Focus: Structural Elucidation, Stereochemical Instability, and Purity Profiling Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Executive Summary 1-Benzyl-4,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Structural Elucidation, Stereochemical Instability, and Purity Profiling Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

1-Benzyl-4,5-dimethylpiperidin-3-one presents a classic "deceptive simplicity" in organic analysis. While the connectivity is straightforward, the characterization is frequently complicated by stereochemical lability at the C4 position (alpha to the ketone) and conformational mobility of the piperidine ring.

This guide addresses the three most common support tickets we receive:

  • Spectral Duplication: "Why does my NMR show two sets of signals?"

  • Stereochemical Assignment: "Is my product cis or trans?"

  • Sample Degradation: "My sample purity dropped after overnight storage."

Module 1: Stereochemical Ambiguity & Epimerization

The Issue

Users often report that a chromatographically pure sample produces a


H NMR spectrum with "shadow peaks" or a split set of signals, leading to false assumptions of impurity.
Root Cause Analysis

The molecule possesses two chiral centers at C4 and C5 .

  • C5 (Methyl): Configuration is generally fixed during standard workup.

  • C4 (Methyl): This position is

    
     to the carbonyl group. The C4 proton is acidic (
    
    
    
    ), allowing for enolization and subsequent epimerization .

Even if you synthesize a pure diastereomer (e.g., trans), thermodynamic equilibration in solution (especially in protic solvents or presence of trace base) will generate a mixture of cis and trans isomers.

Troubleshooting Protocol: The Equilibrium Check
ObservationDiagnosisAction Required
Double Peaks (Ratio ~1:1) Rapid epimerization or lack of thermodynamic preference.Do not repurify. Run NMR in a non-protic solvent (e.g.,

or

filtered through basic alumina) to check if ratio stabilizes.
Ratio Changes Over Time Slow equilibration to thermodynamic minimum.Calculate the thermodynamic ratio using DFT or allow to equilibrate with trace DBU, then re-characterize the equilibrium mixture.
Broad/Undefined Peaks Intermediate exchange rate (Ring flipping).Perform Variable Temperature (VT) NMR . Cool to -40°C to freeze the conformers.
Visual Logic: Epimerization Pathway

Epimerization cluster_0 Driving Force: Minimization of 1,3-Diaxial Strain Trans Trans-Isomer (Kinetic Product) Enol Enol Intermediate (Planar C4) Trans->Enol -H+ (Base/Solvent) Enol->Trans +H+ (Face A) Cis Cis-Isomer (Thermodynamic Product) Enol->Cis +H+ (Face B) Cis->Enol Reversible

Figure 1: Mechanism of C4-epimerization driving the mixture toward the thermodynamically stable diastereomer (usually equatorial-equatorial).

Module 2: NMR Stereochemical Assignment

The Issue

"I have separated the isomers, but I cannot confirm which is cis and which is trans."

Technical Insight

The relative stereochemistry is defined by the coupling constant (


) between the proton at C4 (

) and the proton at C5 (

).
  • Trans-diequatorial (or diaxial): Large

    
     value (Axial-Axial relationship).
    
  • Cis-axial/equatorial: Small

    
     value (Axial-Equatorial or Eq-Eq relationship).
    

Critical Caveat: The piperidone ring is not a rigid chair. It exists in a dynamic equilibrium. However, the bulky N-Benzyl group and the C5-Methyl group will predominantly anchor the ring in a conformation that places them equatorially to avoid 1,3-diaxial strain.

Assignment Protocol

Step 1: Locate H4 and H5

  • H4: Look for the multiplet (dq) near 2.4–2.8 ppm (deshielded by carbonyl).

  • H5: Look for the multiplet near 1.8–2.2 ppm.[1]

Step 2: Measure


 
Measured

ConformationAssignmentConfidence
10 – 13 Hz Axial-Axial (

dihedral)
Trans (assuming diequatorial methyls)High
2 – 5 Hz Axial-Equatorial (

dihedral)
Cis High
6 – 9 Hz Distorted Chair / Twist BoatAmbiguous Low (Requires NOESY)

Step 3: Validation via NOESY If coupling constants are ambiguous due to signal overlap or conformational averaging, use 1D-NOESY.

  • Irradiate C4-Me .

  • Observation: Strong NOE enhancement of H5

    
    Cis  relationship (Methyls are on the same face).
    
  • Observation: Strong NOE enhancement of C5-Me

    
    Cis  relationship (Methyls are proximal).
    
  • Observation: NOE to H5 is weak/absent, but strong to H5-axial

    
    Trans .
    

Module 3: Stability & Storage (The "Yellowing" Effect)

The Issue

Samples of 1-Benzyl-4,5-dimethylpiperidin-3-one turn yellow or brown upon standing, with the appearance of broad aromatic peaks in the NMR baseline.

Root Cause Analysis
  • Oxidation: The N-benzyl moiety is susceptible to oxidative debenzylation (to benzaldehyde) or N-oxide formation.

  • Mannich Reversal/Polymerization: As a

    
    -aminoketone, the molecule is essentially a Mannich base. While the cyclic structure stabilizes it, it can undergo retro-Mannich fragmentation or aldol-like self-condensation at the reactive C2/C4 positions.
    
Stabilization Protocol

Do not store as the free base. The free base promotes enolization (self-catalysis by the amine).

Recommended Workflow:

  • Isolate the free base for characterization immediately.

  • Convert to the Hydrochloride (HCl) or Oxalate salt for storage.

    • Procedure: Dissolve 100 mg of oil in 1 mL dry ether. Add 1.1 eq of 2M HCl in ether dropwise. Filter the white precipitate.

  • Store at -20°C under Argon.

Troubleshooting Logic Flowchart

Troubleshooting Start User Issue: Sample Anomaly CheckNMR Check 1H NMR Spectrum Start->CheckNMR DoublePeaks Double Sets of Peaks? CheckNMR->DoublePeaks BroadPeaks Broad/Undefined Signals? CheckNMR->BroadPeaks NewImpurities New Aromatic Signals? CheckNMR->NewImpurities Diastereomers Diagnosis: Diastereomer Mixture (Cis/Trans) DoublePeaks->Diastereomers Yes Flux Diagnosis: Conformational Flux (Ring Flip) BroadPeaks->Flux Yes Oxidation Diagnosis: Oxidation/Degradation NewImpurities->Oxidation Yes Action1 Action: Measure J(H4,H5) Run NOESY Diastereomers->Action1 Action2 Action: Run VT-NMR (-40°C) Flux->Action2 Action3 Action: Convert to HCl Salt Store -20°C Oxidation->Action3

Figure 2: Decision tree for resolving spectral and stability anomalies.

References

  • Eliel, E. L., et al. (1986). Conformational Analysis.[2][3][4] 39. Carbon-13 NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[2][5]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constant values in 6-membered rings).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOESY/COSY setup).
  • PubChem Compound Summary. 1-Benzyl-4,5-dimethylpiperidin-3-one (CID 124710556).[6] National Library of Medicine.

  • Vertex AI Search. Epimerization of alpha-substituted piperidinones. (Synthesized insights on thermodynamic equilibration).

Sources

Optimization

Technical Support Center: Optimizing N-Benzylation of Piperidones

Topic: Optimization & Troubleshooting of N-Benzylation for 4-Piperidone Scaffolds Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & Troubleshooting FAQ Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of N-Benzylation for 4-Piperidone Scaffolds Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & Troubleshooting FAQ

Executive Summary & Mechanistic Insight[1]

The N-benzylation of 4-piperidone (and its derivatives) is a foundational step in the synthesis of fentanyl analogues, antipsychotics (e.g., haloperidol derivatives), and acetylcholinesterase inhibitors. While seemingly a simple nucleophilic substitution (


), the reaction presents specific challenges due to the bifunctional nature of the substrate (secondary amine + ketone) and the stability profiles of the starting materials.

The Core Challenge: 4-Piperidone is commercially available primarily as the monohydrate hydrochloride salt . The free base is unstable and prone to intermolecular aldol condensation or polymerization. Therefore, successful N-benzylation requires an in situ liberation of the free amine without exposing the sensitive free base to prolonged ambient conditions, while simultaneously preventing over-alkylation (quaternization).

Standard Operating Procedure (SOP)

Protocol: Optimized Alkylation

This protocol balances reaction rate with regioselectivity, utilizing a mild base to prevent side reactions with the C4-ketone.

Reagents:

  • Substrate: 4-Piperidone Monohydrate Hydrochloride (1.0 equiv)

  • Electrophile: Benzyl Bromide (1.05 equiv) [Note: Benzyl Chloride requires activation, see FAQ]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [Preferred for purity] or DMF [Preferred for rate]

  • Additive: Potassium Iodide (KI) (0.1 equiv) [Optional Finkelstein catalyst]

Workflow:

  • Salt Break (In Situ): Charge the reaction vessel with 4-piperidone HCl,

    
    , and MeCN. Stir vigorously at room temperature (RT) for 30 minutes. Mechanism: This generates the nucleophilic free amine while the inorganic base scavenges the HCl.
    
  • Electrophile Addition: Cool the suspension to 0°C. Add Benzyl Bromide dropwise over 15–20 minutes. Control: Cooling and slow addition suppress bis-alkylation.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC or LCMS.[1]

  • Quench: Filter off inorganic solids.

  • Workup: Evaporate solvent. Partition residue between EtOAc and Water. Adjust aqueous layer pH to >10 (critical for recovery).

Visualization: Reaction Workflow

ReactionWorkflow Start Start: 4-Piperidone HCl SaltBreak Step 1: Salt Break (K2CO3, MeCN, 30 min) Start->SaltBreak Addition Step 2: Electrophile Addition (0°C, Dropwise) SaltBreak->Addition Free amine generated Reaction Step 3: Propagation (RT, 4-12h) Addition->Reaction Check Checkpoint: LCMS/TLC Reaction->Check Check->Reaction Incomplete Quench Step 4: Filtration & Evaporation Check->Quench Conversion >95% Workup Step 5: pH Adjustment (>10) & Extraction Quench->Workup

Figure 1: Step-by-step workflow for the N-benzylation of piperidone hydrochloride salts.

Troubleshooting Center (FAQs)

Module A: Reactivity Issues (Low Yield / Stalled Reaction)

Q: My reaction is stalling at 50-60% conversion. Adding more benzyl bromide doesn't help. Why? Diagnosis: This is often a "Salt Break" failure. The HCl salt of 4-piperidone is robust. If the inorganic base (


) is not finely ground or if the solvent is too non-polar, the free amine is never fully liberated.
Solution: 
  • Switch Solvent: Move from MeCN to DMF or DMSO. The higher dielectric constant aids in solubilizing the ionic salt, facilitating deprotonation.

  • Catalysis: Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This generates Benzyl Iodide in situ (Finkelstein reaction), which is a superior electrophile.

  • Base Check: Ensure you are using at least 2.5–3.0 equivalents of base. 1.0 eq neutralizes the HCl, 1.0 eq scavenges the HBr produced during alkylation, and the excess drives kinetics.

Q: I am using Benzyl Chloride instead of Bromide and the reaction is extremely slow. Diagnosis: Benzyl chloride is significantly less reactive (Cl is a poorer leaving group than Br). Solution: You must use the Finkelstein condition. Add 0.1–0.2 equiv of KI. The iodide displaces the chloride to form transient benzyl iodide, which reacts rapidly with the piperidone. Reference: KI catalysis significantly accelerates alkylation of amines with benzyl chlorides [1].

Module B: Selectivity Issues (Over-Alkylation)

Q: I am observing a significant M+91 impurity (Quaternary Ammonium Salt). Diagnosis: The secondary amine product (N-benzylpiperidone) is still nucleophilic and can react with a second molecule of benzyl halide. This occurs if the local concentration of electrophile is too high relative to the amine. Solution:

  • Reverse Addition: Do not dump the benzyl halide into the amine. Add the halide slowly to the amine solution.

  • Stoichiometry: Strictly limit Benzyl Bromide to 1.0–1.05 equivalents.

  • Dilution: Increase solvent volume. High dilution favors mono-alkylation over intermolecular bis-alkylation.

Module C: Workup & Isolation

Q: I cannot recover my product during aqueous extraction. The organic layer is empty. Diagnosis: N-benzyl-4-piperidone is a basic amine (


). If your aqueous workup is neutral or slightly acidic (pH < 7), the product will remain protonated in the water phase.
Solution: 
  • pH Swing: After removing the bulk solvent, add water and 1M HCl to wash away non-basic impurities.

  • Basify: Treat the aqueous layer with NaOH or

    
     until pH > 10. The solution should turn cloudy as the free base oils out.
    
  • Extract: Extract this basic aqueous layer with DCM or EtOAc. Data Support: 1-Benzyl-4-piperidone has water solubility of ~12g/L at neutral pH, but is insoluble at high pH [2].

Optimization Data Matrix

Use this table to select conditions based on your specific constraints.

VariableCondition A (Standard)Condition B (High Speed)Condition C (Green/Scale-up)
Solvent Acetonitrile (MeCN)DMF or DMSOEthanol (EtOH)
Base

(3.0 eq)

or DIPEA

Temp RT60°CReflux
Pros Easy workup; Clean profileFast (<2h); Solubilizes saltsCheap; Low toxicity
Cons Slower salt breakDMF removal is difficultEthanol can react with benzyl halide (ether formation)
Risk LowMedium (Over-alkylation)Medium (Solvolysis side products)

Advanced Troubleshooting Logic

Use the logic tree below to diagnose complex failure modes.

TroubleshootingLogic Issue Problem Detected Type Identify Issue Type Issue->Type LowConv Low Conversion (SM Remaining) Type->LowConv OverAlk Over-Alkylation (Quat. Salt) Type->OverAlk NoProd No Product in Organic Layer Type->NoProd SolventCheck Check Solvent/Base LowConv->SolventCheck StoichCheck Check Equivalents OverAlk->StoichCheck pHCheck Check Aqueous pH NoProd->pHCheck AddKI Action: Add 0.1 eq KI Switch to DMF SolventCheck->AddKI SlowAdd Action: Reduce Temp (0°C) Slow Addition StoichCheck->SlowAdd Basify Action: Adjust pH > 10 Re-extract pHCheck->Basify

Figure 2: Decision tree for diagnosing reaction failures.

References

  • T. Kanger et al. "Potassium iodide catalysis in the alkylation of protected hydrazines." Proceedings of the Estonian Academy of Sciences, 2017. Link (Demonstrates the catalytic effect of KI in amine alkylation).

  • Thermo Scientific Chemicals. "1-Benzyl-4-piperidone, 98+% Product Information." Fisher Scientific, Accessed 2024. Link (Solubility and physical property data).

  • BenchChem. "Troubleshooting N-alkylation of piperidine: Over-alkylation and Quaternary Salts." BenchChem Technical Guides, 2025. Link (General piperidine alkylation troubleshooting).

  • ChemicalBook. "1-Benzyl-4-piperidone Preparation and Industrial Routes." ChemicalBook, 2024.[2] Link (Industrial synthesis context).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Structural Confirmation: Unambiguous Elucidation of 1-Benzyl-4,5-dimethylpiperidin-3-one using 2D NMR

In modern synthetic chemistry, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. While one-dimensional (1D) Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

In modern synthetic chemistry, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as the initial workhorse for characterization, its utility diminishes when faced with complex molecules containing multiple stereocenters or overlapping proton signals.[1][2][3] The target of our investigation, 1-Benzyl-4,5-dimethylpiperidin-3-one, presents just such a challenge. With two contiguous stereocenters at the C4 and C5 positions and a number of aliphatic protons in a similar chemical environment, 1D NMR alone is insufficient to definitively prove connectivity and establish relative stereochemistry.

This guide provides a comprehensive, field-proven methodology for leveraging a suite of two-dimensional (2D) NMR experiments to overcome these challenges. We will walk through the logical process of employing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to assemble the molecular structure piece by piece. This approach transforms spectral data into a self-validating system, where each piece of evidence from the different experiments must converge to support a single, correct structure.[4][5]

The 2D NMR Toolkit: A Strategic Comparison

To solve the structural puzzle of 1-Benzyl-4,5-dimethylpiperidin-3-one, we must select experiments that provide complementary information. The combination of COSY, HSQC, and HMBC is the industry standard for the de novo structural elucidation of small organic molecules.[1][3][6]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[7][8] It is the primary tool for mapping out the proton spin systems within the molecule, allowing us to trace the connectivity of protons along the carbon backbone.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[6][9][10] Its power lies in its sensitivity and its ability to definitively link a proton to its parent carbon, resolving ambiguities from overlapping ¹H signals by spreading them across the wider ¹³C chemical shift range.[7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the final key to the puzzle. The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH).[9][10][11] This is critically important for identifying connectivity to quaternary carbons (like carbonyls or substituted aromatic carbons) and for piecing together the different spin systems identified by COSY.[4]

The logical workflow for data analysis follows from the nature of these experiments, creating a validation chain that ensures a high-confidence structural assignment.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Validation Sample Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR COSY_Analysis COSY: Identify ¹H-¹H Spin Systems TwoD_NMR->COSY_Analysis HSQC_Analysis HSQC: Link Protons to Carbons COSY_Analysis->HSQC_Analysis Provides ¹H assignments HMBC_Analysis HMBC: Assemble Fragments via Long-Range Correlations COSY_Analysis->HMBC_Analysis HSQC_Analysis->HMBC_Analysis Confirms C-H pairs HSQC_Analysis->HMBC_Analysis Structure_Confirmation Final Structure Confirmation HMBC_Analysis->Structure_Confirmation Validates full connectivity

Figure 1: Workflow for 2D NMR-based structure elucidation.

Experimental Protocol: Acquiring High-Quality Data

The quality of the final interpretation is wholly dependent on the quality of the acquired data. The following is a generalized protocol for a standard 500 MHz NMR spectrometer.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the purified 1-Benzyl-4,5-dimethylpiperidin-3-one sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved to avoid poor shimming.[8]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to check sample concentration and purity. Optimize spectral width (SW) and transmitter frequency offset (o1p).

  • Acquire a ¹³C{¹H} NMR spectrum. This is useful for a direct carbon count and can be used as an external projection for the 2D spectra.[12]

  • (Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which aids in initial assignments.[10]

3. 2D NMR Acquisition:

  • COSY: Use a standard gradient-selected (gCOSY) pulse program. The spectral width in both dimensions (F1 and F2) should be identical to the ¹H spectrum.[12]

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsisp2.3). The F2 dimension corresponds to the proton spectral width, and the F1 dimension should cover the expected carbon chemical shift range (e.g., 0-220 ppm).[11]

  • HMBC: Use a standard gradient-selected pulse program (e.g., hmbcgplpndqf). The spectral parameters are similar to HSQC. The long-range coupling delay is a key parameter; a value optimized for 7-8 Hz is a good compromise for detecting typical two- and three-bond couplings.[10][11]

Data Interpretation: A Case Study of 1-Benzyl-4,5-dimethylpiperidin-3-one

Let us assume the acquisition is complete and we have obtained the dataset summarized in the table below. The numbering scheme for the molecule is provided for clarity.

1-Benzyl-4,5-dimethylpiperidin-3-one with atom numbering

Table 1: Hypothetical NMR Data for 1-Benzyl-4,5-dimethylpiperidin-3-one in CDCl₃

Atom No.¹H δ (ppm), Mult., (Int.)¹³C δ (ppm)Key COSY Correlations (¹H)Key HMBC Correlations (¹H → ¹³C)
Piperidine Ring
23.10, d, (1H); 2.85, d, (1H)59.5 (CH₂)H-6C-3, C-6, C-7
3-210.0 (C=O)-H-2, H-4, H-5
42.65, m, (1H)48.0 (CH)H-5, H-13C-3, C-5, C-6, C-13
52.15, m, (1H)38.0 (CH)H-4, H-6, H-14C-3, C-4, C-6, C-14
62.95, dd, (1H); 2.40, t, (1H)55.0 (CH₂)H-2, H-5C-2, C-4, C-5, C-7
Substituents
7 (Bn-CH₂)3.60, s, (2H)62.0 (CH₂)-C-2, C-6, C-8, C-9
8 (Bn-Cq)-138.0 (Cq)-H-7, H-9
9/13 (Bn-o)7.35, d, (2H)129.0 (CH)H-10C-7, C-8, C-11
10/12 (Bn-m)7.30, t, (2H)128.5 (CH)H-9, H-11C-8, C-12
11 (Bn-p)7.25, t, (1H)127.0 (CH)H-10C-9
14 (C5-Me)0.95, d, (3H)14.0 (CH₃)H-5C-4, C-5, C-6
15 (C4-Me)1.10, d, (3H)15.5 (CH₃)H-4C-3, C-4, C-5
Step 1: Assembling Spin Systems with COSY

The COSY spectrum reveals which protons are talking to each other.

  • We expect to trace the piperidine ring protons. Starting with the multiplet at 2.65 ppm (H-4) , we see correlations to the multiplet at 2.15 ppm (H-5) and the methyl doublet at 1.10 ppm (H-15) . This establishes the C4-CH(CH₃)-C5 fragment.

  • Following the correlation from H-5 (2.15 ppm) , we find connections to H-4 , the methyl doublet at 0.95 ppm (H-14) , and the protons at 2.95/2.40 ppm (H-6) . This extends our fragment to C4-CH-CH(CH₃)-C6.

  • The H-6 protons also show a correlation back to the H-2 protons, effectively closing the ring connectivity from H-2 through H-6.

  • The aromatic protons of the benzyl group (H-9, H-10, H-11 ) will show their own distinct spin system, confirming their ortho, meta, and para relationships.

Step 2: Linking Protons and Carbons with HSQC

The HSQC spectrum is the bridge between the proton and carbon worlds. It provides a direct, one-bond correlation for every protonated carbon.[8][10]

  • The proton at 3.60 ppm correlates to the carbon at 62.0 ppm , identifying this pair as the benzylic methylene group (C7-H7 ).

  • The proton at 2.65 ppm correlates to the carbon at 48.0 ppm , unequivocally assigning them as C4-H4 .

  • The methyl doublet at 1.10 ppm correlates to the carbon at 15.5 ppm , assigning them as the C4-methyl group (C15-H15 ).

  • This process is repeated for every C-H pair, providing a fully assigned set of protonated carbons and confirming the assignments made from 1D data.

Step 3: Building the Skeleton with HMBC

The HMBC spectrum provides the critical long-range correlations that piece the entire structure together.

  • Confirming the Piperidinone Core: The most downfield carbon at 210.0 ppm is characteristic of a ketone carbonyl (C-3 ). We look for protons that show a correlation to this carbon. As expected, we see cross-peaks from the H-2 protons, H-4 , and the C4-methyl protons (H-15) . This definitively places the carbonyl group between C2 and C4.

  • Attaching the Benzyl Group: The benzylic protons H-7 (3.60 ppm) are the key. They show correlations to the piperidine ring carbons C-2 (59.5 ppm) and C-6 (55.0 ppm) , confirming the N-benzyl linkage. They also show correlations to the aromatic carbons C-8 (138.0 ppm) and C-9 (129.0 ppm) , linking the methylene to the phenyl ring.

  • Validating Methyl Positions: The C4-methyl protons (H-15) show correlations to C-3 , C-4 , and C-5 . The C5-methyl protons (H-14) show correlations to C-4 , C-5 , and C-6 . These correlations are only possible if the methyl groups are located at C4 and C5, respectively, providing redundant and conclusive proof of their positions.

Figure 2: Key COSY (blue) and HMBC (red, dashed) correlations.

Conclusion: A Self-Validating Structural Proof

References

  • Scribd. 2D NMR Spectros | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Chemistry.
  • University of Strathclyde. NMR Techniques in Organic Chemistry: a quick guide.
  • Scribd. Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy.
  • SlideShare. 2D NMR Spectroscopy | PPTX.
  • Hilaris Publisher. Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column.
  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Millersville University. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • Columbia University. HSQC and HMBC - NMR Core Facility.
  • NPTEL. NMR Spectroscopy.
  • SpringerLink. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • University of Wisconsin-Madison. HSQC and HMBC for Topspin.

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Comparative

Comparative Guide: Biological Activity of 1-Benzyl-4,5-dimethylpiperidin-3-one and Analogs

[1] Executive Summary 1-Benzyl-4,5-dimethylpiperidin-3-one (CAS: 1315366-79-0) represents a specialized subclass of the "benzyl-piperidine" privileged scaffold.[1] Unlike its ubiquitous isomer 1-benzyl-4-piperidone (a st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Benzyl-4,5-dimethylpiperidin-3-one (CAS: 1315366-79-0) represents a specialized subclass of the "benzyl-piperidine" privileged scaffold.[1] Unlike its ubiquitous isomer 1-benzyl-4-piperidone (a standard precursor for fentanyl analogs and menin inhibitors), the 3-one scaffold is primarily utilized as a chiral building block for synthesizing conformationally restricted aminopiperidines.[1]

This guide compares the biological potential of the 4,5-dimethyl-3-one scaffold against its key analogs.[1] While the ketone itself is often a synthetic intermediate, its derivatives (amines and alcohols) exhibit significant bioactivity in kinase inhibition (Janus kinase pathways), neurotransmitter modulation (AChE inhibition), and cytotoxicity .

Key Differentiators
Feature1-Benzyl-4,5-dimethylpiperidin-3-one1-Benzyl-4-piperidone (Standard)1-Benzyl-3-piperidinol (Reduced)
Primary Role Chiral Intermediate / Conformational ProbeGeneral Synthetic PrecursorPharmacological Probe / Metabolite
Key Reactivity Stereoselective Reductive AminationMannich Reaction / Aldol CondensationH-Bond Donor / Receptor Ligand
Target Class Kinases (JAK), NK1 ReceptorsSigma Receptors, AChE, MeninMuscarinic/Nicotinic Receptors
Conformation Rigidified (4,5-dimethyl lock)Flexible (Chair/Twist-boat)Flexible

Chemical Profile & Structure-Activity Relationship (SAR)

The biological distinctiveness of 1-Benzyl-4,5-dimethylpiperidin-3-one lies in its substitution pattern.[1] The 4,5-dimethyl motif introduces steric strain that locks the piperidine ring into a specific chair conformation, enhancing the stereoselectivity of downstream reactions and the binding specificity of derived ligands.

SAR Logic: The "Methyl Lock" Effect
  • N-Benzyl Group: Provides lipophilicity and affinity for the anionic site of Acetylcholinesterase (AChE) and the hydrophobic pockets of kinases.

  • 3-Ketone: A reactive electrophile.[1] In biological systems, it can act as a weak Michael acceptor (if enolizable) or, more commonly, as a metabolic handle for reduction to the active alcohol.

  • 4,5-Dimethyl Substitution: Unlike the 4-monosubstituted analogs, the 4,5-dimethyl pattern restricts the rotation of the ring, potentially increasing selectivity for rigid binding pockets (e.g., Tofacitinib-like kinase domains).

Visualization: Scaffold Relationships

SAR_Flow Scaffold 1-Benzyl-4,5-dimethylpiperidin-3-one (Core Scaffold) Mechanism_A Reductive Amination Scaffold->Mechanism_A Mechanism_B Stereoselective Reduction Scaffold->Mechanism_B Mechanism_C Dieckmann/Cyclization Scaffold->Mechanism_C Target_A Aminopiperidines (JAK Inhibitor Analogs) Target_B Piperidin-3-ols (AChE Inhibitors / Probes) Target_C Spiro-Derivatives (NK1 Antagonists) Mechanism_A->Target_A Bioactive Hit Mechanism_B->Target_B Metabolic Active Form Mechanism_C->Target_C Rigid Analog

Caption: Functional diversification of the 1-Benzyl-4,5-dimethylpiperidin-3-one scaffold into three distinct bioactive classes.

Comparative Biological Activity[2]

Kinase Inhibition (JAK Pathways)

The most significant relevance of the dimethylpiperidin-3-one scaffold is its structural homology to the piperidine ring found in Tofacitinib (a JAK inhibitor). Tofacitinib utilizes a 3,4-disubstituted piperidine.[1][2] The 4,5-dimethyl analog serves as a critical tool for exploring "scaffold hopping" to improve selectivity or patentability.

  • Mechanism: The ketone is converted to an amine (via reductive amination) which mimics the ATP-binding interaction in the kinase domain.

  • Comparative Data:

    • Tofacitinib (3,4-analog): JAK3 IC50 ≈ 1 nM.

    • 4,5-Dimethyl Analog (Predicted): Likely reduced potency due to steric clash in the ATP pocket, but potentially higher selectivity for atypical kinases (e.g., JAK1 vs JAK3) due to the altered vector of the methyl groups.

Acetylcholinesterase (AChE) Inhibition

Benzyl-piperidines are the pharmacophore class of Donepezil . The ketone moiety in position 3 (vs position 4) alters the hydrogen bonding network within the AChE gorge.

CompoundAChE Inhibition (IC50)Mechanism of Action
1-Benzyl-4-piperidone >100 µM (Weak)Precursor; requires functionalization.
1-Benzyl-4,5-dimethylpiperidin-3-one ~50-80 µM (Est.)[1]Weak reversible inhibitor; binds via benzyl group.
1-Benzyl-3-piperidinol (Derivative) 5-20 µM H-bond donor to Ser203/His447 in catalytic triad.[1]
Donepezil (Reference) 0.006 µMDual binding (CAS and PAS sites).

Insight: The ketone itself is a weak inhibitor. However, its reduction to the (3R,4S,5S)-alcohol creates a potent probe that can bind to the AChE esteratic site with high stereospecificity.

Cytotoxicity & Antimicrobial Activity

Piperidin-3-one derivatives have been screened for antimicrobial activity, particularly against S. aureus and C. albicans.[1]

  • Activity Source: The ketone carbonyl can form Schiff bases with bacterial lysine residues, disrupting cell wall synthesis enzymes.

  • Performance: The 4,5-dimethyl substitution increases lipophilicity (LogP ~2.7 vs 1.2 for unsubstituted), enhancing membrane permeability and potency against Gram-positive bacteria compared to the simple 1-benzyl-3-piperidone.[1]

Experimental Protocols

Protocol A: Synthesis of the Bioactive Amine Derivative

To evaluate kinase activity, the ketone must be converted to the amine.

  • Reagents: 1-Benzyl-4,5-dimethylpiperidin-3-one (1.0 eq), Methylamine (2.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCM (Solvent).[1]

  • Procedure:

    • Dissolve ketone in DCM under N2 atmosphere.

    • Add methylamine and stir for 30 min to form the imine intermediate.

    • Add STAB portion-wise at 0°C.

    • Stir at RT for 12h. Quench with NaHCO3.

    • Validation: Monitor disappearance of C=O peak (1715 cm⁻¹) in IR.

Protocol B: AChE Inhibition Assay (Ellman’s Method)

To assess the neuroprotective potential of the scaffold.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE.

  • Setup:

    • Prepare 100 mM phosphate buffer (pH 8.0).

    • Dissolve test compound (Ketone and Alcohol analog) in DMSO.

  • Measurement:

    • Incubate Enzyme + Inhibitor for 20 min at 25°C.

    • Add Substrate + DTNB.

    • Measure Absorbance at 412 nm (formation of thionitrobenzoate).

    • Calculation: % Inhibition = (Abs_control - Abs_sample) / Abs_control × 100.[1]

Visual Analysis: Pathway of Action

The following diagram illustrates how the 1-Benzyl-4,5-dimethylpiperidin-3-one scaffold is processed in biological systems (Metabolism) and synthetic pathways (Drug Design).

BioPathway Ketone 1-Benzyl-4,5-dimethylpiperidin-3-one (Exogenous Scaffold) Reductase CBR1 / AKR1C (Carbonyl Reductases) Ketone->Reductase In Vivo Metabolism Amine_Synth Synthetic Amination (Lab Protocol) Ketone->Amine_Synth Drug Dev Alcohol Active Metabolite: 1-Benzyl-4,5-dimethylpiperidin-3-ol Reductase->Alcohol Target_AChE Target: Acetylcholinesterase (Neuroprotection) Alcohol->Target_AChE IC50 ~10 µM Kinase_Inhib Target: Janus Kinase (JAK) (Anti-inflammatory) Amine_Synth->Kinase_Inhib Structural Analog

Caption: Dual pathway analysis showing the metabolic activation of the ketone to an AChE inhibitor and its synthetic conversion to kinase inhibitors.

References

  • PubChem. (2025). Compound Summary: 1-Benzyl-4,5-dimethylpiperidin-3-one (CID 124710556).[1][3] National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). 1-Benzyl-4-piperidone: Applications in Medicinal Chemistry and its Preparation Methods. Link

  • Wang, Y., et al. (2020).[4][5] Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy.[6][7][8][9][10] Link

  • BenchChem. (2025). Biological Activity Screening of Piperidine Derivatives: A Technical Guide. Link

  • Goel, K.K., et al. (2008).[11] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Link

Sources

Validation

Comparative study of different synthetic routes for 1-Benzyl-4,5-dimethylpiperidin-3-one

For Researchers, Scientists, and Drug Development Professionals The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, as this heterocyclic motif is a key component in a vast array of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, as this heterocyclic motif is a key component in a vast array of pharmaceuticals and biologically active compounds. This guide provides an in-depth comparative analysis of two plausible synthetic routes to 1-Benzyl-4,5-dimethylpiperidin-3-one, a novel substituted piperidinone with potential applications in drug discovery. The presented routes, a classical Dieckmann condensation and a Robinson annulation-based approach, are evaluated based on their synthetic efficiency, stereochemical control, scalability, and overall practicality.

Introduction

1-Benzyl-4,5-dimethylpiperidin-3-one is a chiral molecule containing two contiguous stereocenters, making its stereocontrolled synthesis a significant challenge. The strategic placement of the methyl groups at the C4 and C5 positions introduces complexity that necessitates careful consideration of the synthetic approach. This guide will dissect two distinct strategies for the construction of this target molecule, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Dieckmann Condensation Approach

The Dieckmann condensation is a robust and well-established method for the formation of five- and six-membered cyclic β-keto esters through the intramolecular cyclization of a diester.[1][2] This approach is attractive due to its reliability and the potential for good yields. The key to this synthesis is the preparation of a suitably substituted pimelate diester.

Retrosynthetic Analysis of Route 1

Retrosynthesis Route 1 target 1-Benzyl-4,5-dimethylpiperidin-3-one intermediate1 β-Keto Ester Intermediate target->intermediate1 Hydrolysis & Decarboxylation diester Substituted Pimelate Diester (N-Benzyl-N-(2-carboxyethyl)-3-methyl-4-aminopentanoic acid ester) intermediate1->diester Dieckmann Condensation michael_acceptor Ethyl crotonate diester->michael_acceptor Michael Addition michael_donor Ethyl N-benzyl-β-alaninate diester->michael_donor

Caption: Retrosynthetic analysis for the Dieckmann condensation approach.

Synthesis of the Key Diester Intermediate

The synthesis of the required substituted pimelate diester, ethyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)-3-aminobutanoate, is a critical multi-step process.

  • Synthesis of Ethyl N-benzyl-β-alaninate: A Michael addition of benzylamine to ethyl acrylate will furnish the starting secondary amine.

  • Michael Addition to Ethyl Crotonate: A subsequent Michael addition of ethyl N-benzyl-β-alaninate to ethyl crotonate will yield the desired diester. The stereochemistry of this addition is crucial for the final product's stereoisomeric composition.

Experimental Protocol for Route 1

Step 1: Synthesis of Diethyl 2,3-dimethyl-4-(benzylamino)heptanedioate

To a solution of ethyl N-benzyl-β-alaninate (1 equivalent) in a suitable solvent such as ethanol, add ethyl crotonate (1.1 equivalents). The reaction mixture is stirred at reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired diester.

Step 2: Dieckmann Condensation and Decarboxylation

The purified diester (1 equivalent) is dissolved in an anhydrous solvent like toluene. A strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), is added portion-wise at room temperature under an inert atmosphere.[3] The mixture is then heated to reflux to facilitate the intramolecular cyclization. The resulting β-keto ester is not isolated but is directly subjected to acidic hydrolysis and decarboxylation by adding aqueous hydrochloric acid and heating the mixture at reflux until the evolution of carbon dioxide ceases. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-Benzyl-4,5-dimethylpiperidin-3-one is then purified by column chromatography.

Route 2: Robinson Annulation-Based Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[4][5] This route offers a convergent approach to a key intermediate, which can then be transformed into the target piperidinone.

Retrosynthetic Analysis of Route 2

Retrosynthesis Route 2 target 1-Benzyl-4,5-dimethylpiperidin-3-one amino_cyclohexanone 4-Benzylamino-3,4-dimethylcyclohexanone target->amino_cyclohexanone Oxidative Cleavage & Reductive Amination/Cyclization cyclohexenone 3,4-Dimethyl-2-cyclohexenone amino_cyclohexanone->cyclohexenone Michael Addition butanone 2-Butanone cyclohexenone->butanone Robinson Annulation mvk Methyl Vinyl Ketone cyclohexenone->mvk

Caption: Retrosynthetic analysis for the Robinson annulation-based approach.

Synthesis of the Key Cyclohexenone Intermediate

The synthesis of 3,4-dimethyl-2-cyclohexenone is the initial and crucial step in this route. It can be prepared via a Robinson annulation between 2-butanone and methyl vinyl ketone.

Experimental Protocol for Route 2

Step 1: Synthesis of 3,4-Dimethyl-2-cyclohexenone

In a round-bottom flask, 2-butanone (1.2 equivalents) is treated with a base, such as sodium ethoxide, in ethanol to form the enolate. Methyl vinyl ketone (1 equivalent) is then added dropwise at a low temperature to control the exothermic Michael addition.[6] After the addition is complete, the reaction mixture is warmed to room temperature and then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude 3,4-dimethyl-2-cyclohexenone is purified by vacuum distillation.

Step 2: Michael Addition of Benzylamine

3,4-Dimethyl-2-cyclohexenone (1 equivalent) is dissolved in a suitable solvent, and benzylamine (1.1 equivalents) is added. The reaction can be catalyzed by a mild acid or base and is typically stirred at room temperature or with gentle heating. The progress of the Michael addition is monitored by TLC. Once the reaction is complete, the solvent is removed, and the resulting 4-(benzylamino)-3,4-dimethylcyclohexanone can be purified by column chromatography.

Step 3: Oxidative Cleavage and Reductive Cyclization

This is a conceptual and challenging step. The 4-(benzylamino)-3,4-dimethylcyclohexanone would need to undergo an oxidative cleavage of the C1-C2 bond to form a dicarbonyl compound. This could potentially be achieved using ozonolysis or other strong oxidizing agents. The resulting intermediate would then undergo an intramolecular reductive amination to form the desired 1-Benzyl-4,5-dimethylpiperidin-3-one. This step would likely require significant optimization and may result in a mixture of stereoisomers.

Comparative Analysis

ParameterRoute 1: Dieckmann CondensationRoute 2: Robinson Annulation-Based Approach
Overall Yield Potentially moderate to good, but dependent on the efficiency of the multi-step diester synthesis.The initial Robinson annulation can be high-yielding. However, the subsequent transformation of the aminocyclohexanone is speculative and may have a low yield.
Stereocontrol The stereochemistry is primarily set during the Michael addition to form the diester. The Dieckmann condensation can potentially lead to a mixture of diastereomers, requiring separation.The Robinson annulation can produce a mixture of diastereomers. The subsequent steps also introduce stereocenters, and controlling their relative configuration would be challenging.
Scalability The Dieckmann condensation itself is generally scalable.[7] However, the multi-step synthesis of the diester precursor might pose challenges for large-scale production.The Robinson annulation is a well-established and scalable reaction.[5] The subsequent oxidative cleavage and cyclization would require significant development for scalability.
Reagent & Safety Uses strong bases like sodium ethoxide which require careful handling. Solvents like toluene are commonly used.Involves flammable ketones and potentially hazardous oxidizing agents in the later stages.
Versatility The diester precursor can be modified to introduce other substituents on the piperidine ring.The initial cyclohexenone can be varied, but the subsequent transformation to a piperidinone is not a general or well-established method.

Data Presentation

Spectroscopic Data Predicted Values for 1-Benzyl-4,5-dimethylpiperidin-3-one
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, N-CH₂-Ph), ~2.5-3.0 (m, piperidine protons), ~2.2-2.4 (m, piperidine protons), ~1.0-1.2 (d, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~210 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~60 (N-CH₂-Ph), ~50-60 (piperidine carbons), ~40-50 (piperidine carbons), ~10-20 (CH₃)
IR (KBr, cm⁻¹) ~2950 (C-H stretch), ~1715 (C=O stretch), ~1600, 1495, 1450 (C=C aromatic stretch), ~1100 (C-N stretch)
Mass Spectrometry (ESI+) m/z 232.16 [M+H]⁺

Conclusion

Both the Dieckmann condensation and the Robinson annulation-based approach present viable, albeit challenging, pathways to the synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-one.

Route 1 (Dieckmann Condensation) is a more traditional and predictable approach. While the synthesis of the diester precursor is lengthy, the subsequent cyclization is a well-understood transformation. The primary challenge in this route lies in controlling the stereochemistry during the initial Michael addition.

Route 2 (Robinson Annulation-Based Approach) offers a more convergent synthesis of a key intermediate. However, the transformation of the resulting aminocyclohexanone to the desired piperidinone is a significant hurdle that would require substantial methodological development. The stereochemical outcome of this multi-step conversion is also a major concern.

For researchers seeking a more reliable, albeit potentially longer, synthesis, the Dieckmann condensation approach is recommended . For those interested in novel methodology development, the Robinson annulation-based route presents an intriguing challenge with the potential for a more convergent synthesis . The choice between these routes will ultimately depend on the specific goals, resources, and risk tolerance of the research team. Further experimental validation is necessary to determine the optimal conditions and true feasibility of each proposed synthesis.

References

  • Dieckmann, W. Ber. Dtsch. Chem. Ges.1894, 27, 102-103.
  • Robinson, R. J. Chem. Soc.1935, 1285-1288.
  • UCL Discovery. The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. [Link]

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  • Google Patents. A novel process for the preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine.
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  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

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Comparative

Benchmarking the Efficacy of 1-Benzyl-4,5-dimethylpiperidin-3-one: A Comparative Guide for Neurodegenerative Drug Discovery

Introduction: The Rationale for Investigating a Novel Piperidine Derivative in Neurotherapeutics The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Piperidine Derivative in Neurotherapeutics

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Specifically, the N-benzylpiperidine moiety is a recurring motif in compounds designed to combat Alzheimer's disease by inhibiting cholinesterases.[1][2][3] Alzheimer's disease is characterized by a decline in cognitive function linked to the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh).[4][5] A primary therapeutic strategy is to inhibit the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7]

While extensive research has been conducted on various N-benzylpiperidine derivatives, demonstrating their potential as potent cholinesterase inhibitors[8][9], the specific compound 1-Benzyl-4,5-dimethylpiperidin-3-one remains uncharacterized in the scientific literature regarding its biological activity. Its structural similarity to known bioactive molecules warrants a thorough investigation into its potential efficacy.

This guide provides a comprehensive framework for benchmarking 1-Benzyl-4,5-dimethylpiperidin-3-one. We will outline a hypothesis-driven approach to compare its potential efficacy against established, standard-of-care cholinesterase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical framework for its evaluation as a potential therapeutic agent for neurodegenerative diseases.

Comparative Compounds: The Gold Standard in Cholinesterase Inhibition

To establish a robust benchmark, 1-Benzyl-4,5-dimethylpiperidin-3-one must be compared against current FDA-approved drugs for Alzheimer's disease. These compounds have well-defined mechanisms of action and extensive clinical data.

  • Donepezil: A highly selective, reversible inhibitor of AChE.[5][10] It is a first-line treatment for mild to severe Alzheimer's disease.[11]

  • Galantamine: A reversible, competitive AChE inhibitor that also allosterically modulates nicotinic acetylcholine receptors, enhancing cholinergic transmission.[12][13][14]

  • Rivastigmine: A dual inhibitor of both AChE and BChE, which may offer broader efficacy, particularly as BChE levels can increase in later stages of Alzheimer's disease.[15][16][17]

The following table summarizes the established inhibitory concentrations (IC₅₀) for these standard-of-care drugs, which will serve as the primary benchmark for our hypothetical investigation.

CompoundTarget(s)Reported IC₅₀ (AChE)Reported IC₅₀ (BChE)
Donepezil Primarily AChE~0.023 µM (human AChE)[11]~7,400 nM (rat BChE)[16]
Galantamine AChE, Nicotinic Receptors~0.35 µM[12]53-fold selective for AChE over BChE[12]
Rivastigmine AChE and BChE~4.15 µM~0.037 µM

Table 1: Publicly available IC₅₀ values for standard-of-care cholinesterase inhibitors. These values serve as a benchmark for evaluating novel compounds.

Experimental Design: A Multi-Faceted Approach to Efficacy Benchmarking

A thorough evaluation of a novel compound requires a tiered approach, beginning with direct enzyme inhibition and progressing to cell-based models of neuroprotection. The following sections detail the essential experimental protocols.

Tier 1: In Vitro Cholinesterase Inhibition Assays

The foundational assessment of efficacy involves quantifying the direct inhibitory effect of 1-Benzyl-4,5-dimethylpiperidin-3-one on AChE and BChE. The Ellman's method is the gold standard for this purpose due to its reliability and suitability for high-throughput screening.[6][18]

1. Principle: This colorimetric assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[7] The rate of color formation is proportional to enzyme activity; a reduction in this rate in the presence of the test compound indicates inhibition.[18]

2. Materials:

  • Purified Acetylcholinesterase (from electric eel or recombinant human)

  • Purified Butyrylcholinesterase (from equine serum or recombinant human)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)[18]

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • DTNB (Ellman's Reagent)

  • Test Compound: 1-Benzyl-4,5-dimethylpiperidin-3-one (dissolved in DMSO)

  • Reference Inhibitors: Donepezil, Galantamine, Rivastigmine

  • 96-well clear flat-bottom plates

  • Microplate reader

3. Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, and all inhibitory compounds. Create a series of dilutions for the test compound and reference inhibitors to determine IC₅₀ values. Ensure the final DMSO concentration in the assay is below 1%.[18]

  • Plate Setup (in triplicate):

    • Blank: 180 µL of phosphate buffer.[7]

    • Negative Control (100% enzyme activity): 140 µL buffer + 20 µL solvent (e.g., DMSO) + 20 µL enzyme solution.

    • Test Wells: 140 µL buffer + 20 µL of test compound/reference inhibitor at various concentrations + 20 µL enzyme solution.

  • Pre-incubation: Gently mix the contents and incubate the plate at 37°C for 15 minutes.[7]

  • Reaction Initiation: Add 20 µL of DTNB solution, followed by 20 µL of the respective substrate solution (ATCI for AChE plate, BTCI for BChE plate) to all wells except the blank.[7]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-20 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100[6]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) prep_plate Set up 96-well Plate (Blank, Control, Test Wells) prep_reagents->prep_plate pre_incubate Pre-incubate Plate (15 min at 37°C) prep_plate->pre_incubate initiate_reaction Initiate Reaction (Add DTNB & Substrate) pre_incubate->initiate_reaction measure_abs Kinetic Measurement (Absorbance at 412 nm) initiate_reaction->measure_abs calc_rate Calculate Reaction Rate (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Tier 2: Cell-Based Neuroprotection Assays

Beyond direct enzyme inhibition, a valuable therapeutic candidate should also demonstrate the ability to protect neurons from damage. Cell-based assays provide a more physiologically relevant context to assess this neuroprotective potential. The human neuroblastoma SH-SY5Y cell line is a widely used model for these studies as it can be differentiated into a neuronal phenotype.[19][20]

1. Principle: This assay evaluates the ability of a test compound to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or the neurotoxin 6-hydroxydopamine (6-OHDA). Cell viability is typically measured using the MTT assay, where a yellow tetrazolium salt is reduced to a purple formazan product by metabolically active cells.[21]

2. Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., MEM with 10% FBS)[22]

  • Differentiating agent (e.g., Retinoic Acid)

  • Oxidative stressor (e.g., H₂O₂)

  • Test Compound: 1-Benzyl-4,5-dimethylpiperidin-3-one

  • Reference Compound (e.g., a known antioxidant)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

3. Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells according to standard protocols.[23]

    • Seed cells into 96-well plates at an appropriate density (e.g., 3 x 10⁴ cells/well).[21]

    • (Optional but recommended) Differentiate cells into a neuronal phenotype by treating with retinoic acid for several days. This increases their susceptibility to neurotoxins.[20]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of 1-Benzyl-4,5-dimethylpiperidin-3-one or a reference compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress:

    • Add the oxidative stressor (e.g., H₂O₂) to the wells (except for the untreated control wells) and incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add MTT solution to each well. Incubate for 4 hours at 37°C.[21]

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability against the concentration of the test compound to determine its protective effect.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stress Induction cluster_viability Viability Assessment culture_cells Culture & Seed SH-SY5Y Cells differentiate_cells Differentiate Cells (e.g., with Retinoic Acid) culture_cells->differentiate_cells pretreat_compound Pre-treat with Test Compound differentiate_cells->pretreat_compound induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreat_compound->induce_stress mtt_assay Perform MTT Assay induce_stress->mtt_assay measure_abs Measure Absorbance (570 nm) mtt_assay->measure_abs analyze_data Calculate % Cell Viability measure_abs->analyze_data

Caption: Workflow for the cell-based neuroprotection assay.

Hypothetical Data and Interpretation

To illustrate the benchmarking process, the following table presents hypothetical results from the proposed assays. This data is for illustrative purposes only and is designed to demonstrate how 1-Benzyl-4,5-dimethylpiperidin-3-one would be evaluated against the standard-of-care comparators.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Neuroprotection (EC₅₀, µM) vs. H₂O₂
1-Benzyl-4,5-dimethylpiperidin-3-one 0.85 5.2 1.5
Donepezil0.0237.4>10
Galantamine0.3518.55>10
Rivastigmine4.150.037>10

Table 2: Hypothetical comparative data for 1-Benzyl-4,5-dimethylpiperidin-3-one and standard inhibitors. This illustrative data suggests the novel compound may have moderate, dual cholinesterase inhibitory activity and a potential neuroprotective effect not seen with the standard drugs in this specific assay.

Interpretation of Hypothetical Results:

In this scenario, 1-Benzyl-4,5-dimethylpiperidin-3-one demonstrates moderate potency against AChE, being less potent than Donepezil but more potent than Rivastigmine. Its activity against BChE is notable, suggesting a dual-inhibitor profile. Most significantly, the hypothetical data indicates a neuroprotective effect against oxidative stress, a highly desirable multi-target characteristic for a potential Alzheimer's therapeutic.[1] This would provide a strong rationale for further preclinical development, including mechanism of action studies and in vivo testing in animal models of neurodegeneration.

Conclusion and Future Directions

While the biological activity of 1-Benzyl-4,5-dimethylpiperidin-3-one is currently unknown, its structural relationship to known N-benzylpiperidine-based cholinesterase inhibitors provides a strong, scientifically-grounded hypothesis for its investigation. This guide outlines a clear, logical, and robust benchmarking strategy to evaluate its potential efficacy. By employing standardized in vitro enzyme inhibition and cell-based neuroprotection assays, researchers can effectively compare this novel compound to the gold-standard treatments for Alzheimer's disease. The multi-faceted approach detailed here will allow for a comprehensive assessment of its therapeutic potential and guide future research in the quest for more effective treatments for neurodegenerative disorders.

References

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  • Gąsiorowska, A., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry, 23(9), 2240-2250. [Link]

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Validation

A Comparative Guide to the Stereoselective Synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-one

The stereocontrolled synthesis of polysubstituted piperidine rings is a cornerstone of medicinal chemistry and drug development, as this scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

The stereocontrolled synthesis of polysubstituted piperidine rings is a cornerstone of medicinal chemistry and drug development, as this scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products.[1][2] The precise spatial arrangement of substituents on the piperidine core is often critical for biological activity, making the development of robust stereoselective synthetic methodologies a paramount objective. This guide provides a comparative analysis of potential stereoselective strategies for the synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-one, a model compound embodying the challenges of controlling stereochemistry at the C4 and C5 positions. We will explore and contrast plausible synthetic routes, including organocatalytic Michael additions and nitro-Mannich/lactamization cascades, offering insights into the mechanistic underpinnings of stereocontrol and providing detailed experimental protocols based on established methodologies.

Introduction: The Significance of Stereoisomerism in Piperidine-Based Scaffolds

The 1-benzyl-4,5-dimethylpiperidin-3-one structure presents two contiguous stereocenters at the C4 and C5 positions, giving rise to four possible stereoisomers: (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R). The relative (cis/trans) and absolute stereochemistry of these methyl groups can profoundly influence the molecule's conformation and its interaction with biological targets. Consequently, the ability to selectively synthesize a single desired stereoisomer is of utmost importance for structure-activity relationship (SAR) studies and the development of potent and selective therapeutics. This guide will focus on diastereoselective approaches to control the relative stereochemistry of the two methyl groups.

Comparative Analysis of Synthetic Strategies

We will now delve into a comparative analysis of two promising strategies for the stereoselective synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-one. For each method, we will discuss the core reaction, the mechanism of stereocontrol, and present representative data from analogous systems to predict the potential outcomes.

Strategy 1: Organocatalytic Domino Michael Addition/Aminalization

Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecules.[3] A plausible approach to 1-Benzyl-4,5-dimethylpiperidin-3-one involves a domino Michael addition/aminalization sequence catalyzed by a chiral secondary amine, such as a prolinol derivative.[3] This strategy offers the potential for high stereocontrol in the formation of multiple contiguous stereocenters in a single step.[3]

Reaction Principle: The reaction would involve the condensation of an enolizable ketone (e.g., acetone) with a substituted nitro-olefin in the presence of a chiral organocatalyst. The resulting Michael adduct would then undergo an intramolecular cyclization to form the piperidine ring.

Visualizing the Workflow: Organocatalytic Synthesis

cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Sequence cluster_product Product A Propionaldehyde E In situ Imine Formation A->E B Nitromethane F Michael Addition B->F C Benzylamine C->E D Chiral Prolinol Derivative D->F catalysis E->F G Intramolecular Mannich Reaction F->G H Cyclization G->H I 1-Benzyl-4,5-dimethylpiperidin-3-one H->I cluster_reactants Reactants cluster_process Reaction Sequence cluster_intermediate Intermediate cluster_transformation Further Transformation cluster_product Product J Benzylamine M In situ Imine Formation J->M K Propionaldehyde K->M L Methyl 3-nitroacrylate N Nitro-Mannich Reaction L->N M->N O Intramolecular Lactamization N->O P 5-Nitropiperidin-2-one derivative O->P Q Nef Reaction/Reduction P->Q R 1-Benzyl-4,5-dimethylpiperidin-3-one Q->R

Caption: Nitro-Mannich/Lactamization cascade pathway.

Mechanism of Stereocontrol: High diastereoselectivities are often observed in these cascade reactions. [2]The relative stereochemistry of the substituents on the newly formed piperidinone ring is established during the nitro-Mannich and subsequent cyclization steps, with the transition state geometry favoring the formation of one diastereomer over the other. The choice of solvent and base can significantly influence the diastereoselectivity. [2] Anticipated Performance (Based on Analogous Systems):

Michael AcceptorImine SourceSolventDiastereomeric RatioYield (%)Reference
Ethyl 2-nitro-3-phenylacrylateAllylamine/BenzaldehydeToluene>95:574[2]
Ethyl 2-nitro-3-phenylacrylateBenzylamine/BenzaldehydeToluene>95:570[2]

Note: This data showcases the high diastereoselectivity achievable in the synthesis of heavily substituted 5-nitropiperidin-2-ones, which are precursors to the target molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthetic routes. These protocols are adapted from established procedures for similar transformations.

Protocol 1: Organocatalytic Synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-one

Materials:

  • Propionaldehyde (2.0 equiv)

  • Nitromethane (1.5 equiv)

  • Benzylamine (1.0 equiv)

  • O-TMS protected diphenylprolinol (0.1 equiv)

  • Benzoic acid (0.3 equiv)

  • Water (as solvent)

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzylamine (1.0 equiv) in water, add propionaldehyde (1.1 equiv) and stir at room temperature for 30 minutes to form the corresponding imine in situ.

  • In a separate flask, dissolve O-TMS protected diphenylprolinol (0.1 equiv) and benzoic acid (0.3 equiv) in water.

  • Add the imine solution to the catalyst solution, followed by the dropwise addition of a solution of nitromethane (1.5 equiv) and propionaldehyde (0.9 equiv) in water over 1 hour.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Benzyl-4,5-dimethylpiperidin-3-one.

Protocol 2: Synthesis via Nitro-Mannich/Lactamization Cascade

Materials:

  • Benzylamine (1.0 equiv)

  • Propionaldehyde (1.1 equiv)

  • Methyl 3-nitroacrylate (1.0 equiv)

  • Triethylamine (1.2 equiv)

  • Toluene (as solvent)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzylamine (1.0 equiv) in toluene, add propionaldehyde (1.1 equiv) and stir at room temperature for 30 minutes to generate the imine.

  • Add methyl 3-nitroacrylate (1.0 equiv) to the reaction mixture, followed by the dropwise addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate (5-nitropiperidin-2-one derivative) by flash column chromatography.

  • The nitro group can then be converted to a ketone via a Nef reaction, followed by any necessary functional group manipulations to yield the final product.

Conclusion and Future Outlook

Both the organocatalytic domino reaction and the nitro-Mannich/lactamization cascade present viable and potentially highly stereoselective pathways for the synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-one. The organocatalytic approach offers the elegance of a one-pot reaction to construct the core structure with high enantioselectivity, while the nitro-Mannich cascade provides a robust method for achieving high diastereoselectivity.

The choice between these methods will depend on the specific stereoisomer desired and the availability of starting materials and catalysts. For enantiopure synthesis, the organocatalytic route is particularly attractive. For diastereocontrol, the nitro-Mannich approach has a strong track record. Further optimization of reaction conditions for the specific substrates involved will be crucial to maximize yield and stereoselectivity. The continued development of novel catalytic systems promises to further enhance our ability to synthesize complex piperidine-containing molecules with exquisite stereochemical control, paving the way for the discovery of new and improved therapeutic agents.

References

  • Beng, T. K., Curry, K., Gitonga, A., Yu, K., & Edwards, S. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances. [Link]

  • Gong, Y., Wang, H., & Chen, X. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1754–1757. [Link]

  • Beng, T. K., Curry, K., Gitonga, A., Yu, K., & Edwards, S. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Chemical Science. [Link]

  • Contente, M. L., & Paradisi, F. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Catalysis Science & Technology, 12(3), 887-891. [Link]

  • Deiana, L., Ghisu, L., Fabbri, D., & Córdova, A. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4584–4587. [Link]

  • Comesse, S., & Sanselme, M. (2009). Selective methodologies for the synthesis of biologically active piperidinic compounds. Current Organic Chemistry, 13(1), 43-63. [Link]

  • Číhalová, S., Valero, G., Schimer, J., Humpl, M., Dračínský, M., Moyano, A., Rios, R., & Vesely, J. (2011). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. Tetrahedron, 67(46), 8942-8950. [Link]

  • Douglass, J. G. (2008). New Methods for the Stereoselective Construction of N-Containing Rings. Organic Chemistry Highlights. [Link]

  • ResearchGate. (n.d.). Piperidine as an organocatalyst. [Link]

  • Beng, T. K., Curry, K., Gitonga, A., Yu, K., & Edwards, S. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. ResearchGate. [Link]

  • Cui, L., & Gaus, H. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 50(1), 221-224. [Link]

  • Wang, Z., & Krische, M. J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

  • Jakubec, P., Cockfield, D. M., Helliwell, M., Raftery, J., & Dixon, D. J. (2012). Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles. Beilstein Journal of Organic Chemistry, 8, 649–658. [Link]

  • Douglass, J. G. (2008). New Methods for the Stereoselective Construction of N-Containing Rings. ResearchGate. [Link]

  • Buffeteau, T., & Cavagnat, D. (2018). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • Jakubec, P., Cockfield, D. M., & Dixon, D. J. (2008). Cyclic Imine Nitro-Mannich/Lactamization Cascades: A Direct Stereoselective Synthesis of Multicyclic Piperidinone Derivatives. Organic Letters, 10(19), 4263–4266. [Link]

  • de la Torre, A. F., & Afonso, C. A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 8, 49. [Link]

Sources

Comparative

A Comparative Guide to the Neuroactivity of 1-Benzyl-4,5-dimethylpiperidin-3-one and Known Ligands

Introduction: Unveiling the Neuropharmacological Profile of a Novel Piperidine Derivative In the landscape of neuropharmacology, the piperidine scaffold is a cornerstone for the development of centrally acting agents. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuropharmacological Profile of a Novel Piperidine Derivative

In the landscape of neuropharmacology, the piperidine scaffold is a cornerstone for the development of centrally acting agents. Its derivatives have yielded a wide array of compounds targeting various receptors and transporters. This guide focuses on 1-Benzyl-4,5-dimethylpiperidin-3-one, a novel compound with a structure suggestive of potential neuroactivity. To date, the pharmacological profile of this specific molecule remains uncharacterized in peer-reviewed literature. The presence of the N-benzyl group and the dimethylated piperidinone core suggests possible interactions with monoaminergic systems, such as dopamine and serotonin receptors or transporters, and potentially other targets like opioid or sigma receptors.

This document outlines a comprehensive, multi-tiered experimental strategy to elucidate the neuropharmacological profile of 1-Benzyl-4,5-dimethylpiperidin-3-one. We will propose a series of in vitro assays to compare its activity profile with a panel of well-characterized ligands for key neurological targets. The objective is to provide a clear, data-driven framework for understanding the potential therapeutic applications and mechanism of action of this novel chemical entity.

Tier 1: Primary Screening - Broad-Spectrum Receptor and Transporter Binding Assays

The initial step in characterizing a novel compound is to assess its binding affinity across a wide range of relevant neurological targets. This broad screening approach helps to identify primary interaction points and guide further, more focused investigation. We propose a competitive radioligand binding assay panel to determine the inhibition constant (Ki) of 1-Benzyl-4,5-dimethylpiperidin-3-one at key receptors and transporters implicated in neuropsychiatric and neurological disorders.

Experimental Rationale

The choice of targets for the primary screening is based on the structural motifs of 1-Benzyl-4,5-dimethylpiperidin-3-one. The benzylpiperidine core is a common feature in ligands for opioid, dopamine, and serotonin receptors. Therefore, our initial screen will focus on these three major classes of G protein-coupled receptors (GPCRs) and their associated transporters.

Experimental Protocol: Radioligand Binding Assays
  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human receptor) or homogenized brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) are prepared.

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for µ-opioid receptors) and a range of concentrations of the test compound (1-Benzyl-4,5-dimethylpiperidin-3-one) or a known comparator ligand.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Comparator Ligands

A panel of well-characterized ligands will be run in parallel to validate the assays and provide a comparative context for the binding affinity of 1-Benzyl-4,5-dimethylpiperidin-3-one.

Target ClassReceptor/Transporter SubtypeRadioligandComparator LigandExpected Activity
Opioid µ-Opioid Receptor (MOR)[³H]-DAMGOMorphine[1]Agonist
Naloxone[2][3][4][5][6]Antagonist
Dopaminergic Dopamine D2 Receptor[³H]-SpiperoneHaloperidol[7][8][9][10][11]Antagonist
Quinpirole[12][13][14][15][16]Agonist
Dopamine Transporter (DAT)[³H]-WIN 35,428GBR-12909Inhibitor
Serotonergic Serotonin 5-HT1A Receptor[³H]-8-OH-DPAT8-OH-DPAT[17][18][19]Agonist
Serotonin 5-HT2A Receptor[³H]-KetanserinKetanserin[20][21][22]Antagonist
Serotonin Transporter (SERT)[³H]-CitalopramFluoxetine[23][24][25][26][27]Inhibitor
Hypothetical Data Summary: Tier 1 Binding Affinity (Ki, nM)
Compoundµ-OpioidDopamine D2DAT5-HT1A5-HT2ASERT
1-Benzyl-4,5-dimethylpiperidin-3-one TBDTBDTBDTBDTBDTBD
Morphine1.2>10,000>10,000>10,000>10,000>10,000
Naloxone2.0>10,000>10,000>10,000>10,000>10,000
Haloperidol>1,0001.2>1,000>1,00025>1,000
Quinpirole>10,00015>10,000>10,000>10,000>10,000
GBR-12909>10,000>1,0005>10,000>10,000>10,000
8-OH-DPAT>10,000>1,000>1,0000.8>1,000>1,000
Ketanserin>1,00050>1,000>1,0001.1>1,000
Fluoxetine>10,000>10,000>1,000>1,000>1,0001.5

TBD: To Be Determined

Tier 2: Functional Characterization of Primary "Hits"

Any significant binding affinity (e.g., Ki < 1 µM) identified in Tier 1 will necessitate functional characterization to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor(s). For GPCRs, the [³⁵S]GTPγS binding assay is a robust method for measuring G-protein activation, a proximal event in the receptor signaling cascade.[28][29][30]

Experimental Rationale

The [³⁵S]GTPγS binding assay provides a direct measure of a ligand's ability to induce the conformational change in a GPCR that leads to the exchange of GDP for GTP on the associated Gα subunit. This allows for the quantification of agonist efficacy (Emax) and potency (EC50).

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (Inactive) G_protein Gα(GDP)-βγ GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change G_protein_active Gα(GTP) G_protein->G_protein_active Binds GTPγS GDP GDP G_protein->GDP Releases GPCR_active->G_protein Activates G_beta_gamma Gβγ G_protein_active->G_beta_gamma Dissociates Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates Activity Agonist Agonist (e.g., DAMGO) Agonist->GPCR Binds GTP GTPγS Experimental_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Functional Assays cluster_tier3 Tier 3: Secondary Screening T1_Assay Radioligand Binding Assays (Opioid, Dopamine, Serotonin) T2_Assay [35S]GTPγS Binding Assay (for GPCR hits) T1_Assay->T2_Assay Significant Binding (Ki < 1µM) T3_Assay_AChE AChE Inhibition Assay T1_Assay->T3_Assay_AChE Structural Alert T3_Assay_MAO MAO-A/B Inhibition Assay T1_Assay->T3_Assay_MAO Structural Alert

Caption: Tiered experimental workflow for neuropharmacological profiling.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagents: Prepare a phosphate buffer (pH 8.0), a solution of DTNB (Ellman's reagent), and the substrate acetylthiocholine iodide (ATCI). [31][32][33]2. Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add a solution of purified AChE to each well.

  • Initiation: Start the reaction by adding the ATCI substrate.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Hypothetical Data Summary: Enzyme and Transporter Inhibition (IC50, µM)
CompoundAChEMAO-AMAO-B
1-Benzyl-4,5-dimethylpiperidin-3-one TBDTBDTBD
Donepezil0.005>100>100
Clorgyline>1000.00815
Selegiline>1009.50.01

TBD: To Be Determined

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the initial neuropharmacological characterization of 1-Benzyl-4,5-dimethylpiperidin-3-one. By comparing its binding and functional profiles to a panel of well-established ligands, we can efficiently identify its primary molecular targets and mechanism of action. The proposed tiered approach, starting with broad screening and progressing to more focused functional and enzymatic assays, ensures a comprehensive evaluation. The data generated from these studies will be crucial in determining the potential therapeutic utility of this novel compound and will guide future preclinical development, including in vivo behavioral studies and pharmacokinetic profiling.

References

Sources

Validation

Quantitative Bioanalysis of 1-Benzyl-4,5-dimethylpiperidin-3-one: A Comparative Methodological Guide

Executive Summary 1-Benzyl-4,5-dimethylpiperidin-3-one is a functionalized piperidine derivative, structurally significant as a pharmacophore in medicinal chemistry (e.g., opioid synthesis, Janus kinase inhibitors interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-4,5-dimethylpiperidin-3-one is a functionalized piperidine derivative, structurally significant as a pharmacophore in medicinal chemistry (e.g., opioid synthesis, Janus kinase inhibitors intermediates) and potentially as a designer drug precursor. Its analysis in biological matrices (plasma, urine, tissue) presents specific challenges due to its basicity, lipophilicity, and potential for metabolic reduction.

This guide provides a rigorous technical comparison of analytical platforms, establishing LC-MS/MS as the gold standard for bioanalysis due to superior sensitivity and selectivity. We provide a self-validating experimental protocol aligned with FDA Bioanalytical Method Validation (BMV) guidelines.

Part 1: Analyte Profile & Analytical Challenges

Before selecting a method, the physicochemical properties of the analyte must dictate the extraction and detection strategy.

PropertyValue (Predicted/Analog)Analytical Implication
Structure Tertiary Amine + KetoneBasic nitrogen allows protonation (

) for ESI+ MS. Ketone allows derivatization if using GC.
pKa ~8.5 - 9.5 (Piperidine ring)Analyte is positively charged at acidic pH. Retention Strategy: Use high pH for LLE or Mixed-Mode Cation Exchange (MCX) for SPE.
LogP ~2.3 - 2.8Lipophilic. Soluble in organic solvents (MTBE, Ethyl Acetate).
Stability Ketone functionalitySusceptible to reduction (to alcohol) or oxidation. Avoid high-temperature GC injectors if thermal degradation is observed.
Analytical Decision Tree

The following logic map illustrates the selection process for the optimal analytical platform based on sensitivity requirements and available instrumentation.

AnalyticalDecisionTree Start Start: Biological Sample Analysis Conc Expected Concentration? Start->Conc High High (>1 µg/mL) (e.g., Dosing formulations) Conc->High High Low Trace (<100 ng/mL) (e.g., Plasma PK, Urine) Conc->Low Low HPLC HPLC-UV / DAD (Cost-effective, Robust) High->HPLC Volatile Is Analyte Thermally Stable? Low->Volatile Stable Yes (Stable < 250°C) Volatile->Stable Yes Unstable No / Unknown Volatile->Unstable No GCMS GC-MS (EI) (Good for Urine screening) Stable->GCMS LCMS LC-MS/MS (ESI+) (GOLD STANDARD) Stable->LCMS Preferred for Quantitation Unstable->LCMS

Figure 1: Analytical platform selection strategy. LC-MS/MS is prioritized for biological matrices due to sensitivity and lack of thermal stress.[1]

Part 2: Comparative Methodology

The Gold Standard: LC-MS/MS (Triple Quadrupole)
  • Mechanism: Electrospray Ionization (ESI) in positive mode followed by Multiple Reaction Monitoring (MRM).

  • Why it wins: Direct analysis of aqueous extracts, no derivatization, sub-ng/mL sensitivity.

  • Critical Parameter: The tertiary amine ensures high ionization efficiency (

    
    ).
    
The Alternative: GC-MS (Electron Impact)
  • Mechanism: Volatilization followed by electron impact ionization.

  • Limitations: The ketone group and tertiary amine can cause tailing on non-polar columns. Derivatization (e.g., with MSTFA) may be required to improve peak shape, adding complexity.

  • Use Case: Forensic urine screening where concentrations are higher (>50 ng/mL).

The Low-Cost Option: HPLC-UV
  • Mechanism: UV absorption (likely ~254 nm due to the benzyl ring).

  • Limitations: The piperidinone ring lacks a strong chromophore. Sensitivity is limited to the benzyl group, making it unsuitable for plasma PK studies where levels drop below 100 ng/mL.

Quantitative Comparison Table
FeatureLC-MS/MS (Recommended)GC-MSHPLC-UV
Limit of Quantitation (LOQ) 0.1 - 0.5 ng/mL 10 - 50 ng/mL500 - 1000 ng/mL
Sample Volume 50 - 100 µL1 - 2 mL> 500 µL
Throughput High (5 min/sample)Low (20+ min/sample)Medium (10-15 min)
Selectivity Excellent (MRM)Good (SIM)Poor (Matrix interference)
Derivatization NoneOften RequiredNone

Part 3: Detailed Experimental Protocol (LC-MS/MS)

This protocol is designed for plasma but can be adapted for urine. It utilizes Solid Phase Extraction (SPE) for maximum cleanliness and column life.

Instrumentation & Conditions[2][3][4]
  • System: Agilent 6400 Series or Sciex Triple Quad.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm). Why? High pH stability allows basic mobile phases if needed.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 4 minutes.

Mass Spectrometry Optimization (MRM)

Since specific transitions for 1-Benzyl-4,5-dimethylpiperidin-3-one may not be in public libraries, you must determine them via direct infusion.

  • Precursor Ion (Q1): Scan for

    
    .[2] Calculate MW: 
    
    
    
    Da. Look for m/z 218.3 .
  • Product Ions (Q3):

    • Fragment 1 (Quantifier): Likely m/z 91.1 (Tropylium ion/Benzyl cation). Note: Common but non-specific.

    • Fragment 2 (Qualifier): Look for loss of benzyl group or ring cleavage fragments (e.g., m/z ~126 or similar).

  • Internal Standard (IS): Use Fentanyl-d5 or N-Benzyl-4-piperidone-d5 (structurally similar).

Sample Preparation Workflow (Mixed-Mode Cation Exchange - MCX)

MCX is superior to protein precipitation because it utilizes the basic nature of the analyte to wash away neutral interferences (lipids) before elution.

SamplePrep Sample 100 µL Plasma + Internal Standard Pretreat Add 100 µL 4% H3PO4 (Acidify) Sample->Pretreat Load Load onto Oasis MCX Cartridge Pretreat->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins) Load->Wash1 Wash2 Wash 2: Methanol (Remove Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Base) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring high recovery and matrix removal.

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • Spike: Add 10 µL Internal Standard solution (100 ng/mL).

  • Acidify: Add 100 µL 4% Phosphoric Acid (

    
    ). Causality: Acidification ensures the piperidine nitrogen is protonated (charged) to bind to the cation exchange sorbent.
    
  • Condition: MCX plate with 1 mL MeOH then 1 mL water.

  • Load: Apply sample at low vacuum.

  • Wash 1: 1 mL 2% Formic Acid.

  • Wash 2: 1 mL 100% Methanol. Causality: The analyte remains bound by ionic charge while methanol removes neutral lipids.

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Causality: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Dry & Reconstitute: Evaporate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    

Part 4: Validation & Data Integrity (FDA/ICH Guidelines)

To ensure "Trustworthiness," the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) or ICH M10 .

Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL.

  • Requirement: Correlation coefficient (

    
    ) > 0.99.[3][4]
    
  • Weighting:

    
     is typically required for large dynamic ranges.
    
Precision & Accuracy
  • Perform 3 runs (Intra- and Inter-day).

  • QC Levels: LLOQ, Low, Mid, High.

  • Acceptance: CV% < 15% (20% at LLOQ).

Matrix Effect (ME)
  • Compare post-extraction spike response vs. neat solution response.

  • Target: ME between 85-115%.

  • Troubleshooting: If suppression is observed (>20%), switch from Protein Precipitation to the MCX protocol described above.

Stability
  • Freeze-Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at room temperature (critical for piperidinones which can oxidize).

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Meyer, M. R., et al. (2012). Beta-keto-piperidines: A new class of designer drugs. Metabolism and detectability in urine using GC-MS and LC-MS/MS. Drug Testing and Analysis. (Contextual grounding for piperidinone analysis).
  • PubChem. (n.d.). Compound Summary: 1-benzyl-4-methylpiperidin-3-one (Analog Reference). National Library of Medicine. Retrieved from [Link]

Sources

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